7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKBJVHBVICUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464445 | |
| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852054-42-3 | |
| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials.
Core Chemical Properties
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, also known as 7-bromo-EDOT-5-carboxaldehyde, is a solid, crystalline compound. It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems for applications in medicinal chemistry and materials science.[1]
Physicochemical and Computational Data
A summary of the key physicochemical and computational data for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is presented in the table below. This information is crucial for understanding its behavior in different chemical environments and for designing synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₃S | [2][3] |
| Molecular Weight | 249.08 g/mol | [2][3] |
| CAS Number | 852054-42-3 | [2][4] |
| IUPAC Name | 7-bromo-2,3-dihydrothieno[3,4-b][2][4]dioxine-5-carbaldehyde | [2] |
| Synonyms | 7-bromo-EDOT-5-carboxaldehyde, 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde | [5] |
| Appearance | White to light gray to light yellow powder/crystal | [5] |
| Melting Point | 141-142 °C, 147.0 to 152.0 °C | [5][6] |
| Boiling Point (Predicted) | 351.5 ± 42.0 °C | [6] |
| Density (Predicted) | 1.835 ± 0.06 g/cm³ | [6] |
| Purity | Typically ≥95% or 97% | [2][3][4] |
| Solubility | Soluble in common organic solvents. | |
| Canonical SMILES | O=CC1=C2OCCOC2=C(Br)S1 | [2] |
| InChI | InChI=1S/C7H5BrO3S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h3H,1-2H2 | [2] |
| InChI Key | YEKBJVHBVICUOZ-UHFFFAOYSA-N | [2] |
| TPSA | 35.53 Ų | [3] |
| LogP | 2.0943 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Experimental Protocols
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is typically achieved through a two-step process starting from 2,3-dihydrothieno[3,4-b][2][4]dioxine (EDOT). The first step involves the introduction of a formyl group onto the EDOT ring system, followed by a selective bromination.
Synthesis Workflow
Caption: Synthetic pathway for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Step 1: Formylation of 2,3-dihydrothieno[3,4-b][2][4]dioxine (EDOT)
The introduction of the aldehyde functional group at the 5-position of the EDOT ring is commonly achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).
Experimental Protocol (General Procedure):
-
To a solution of N,N-dimethylformamide (DMF) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the Vilsmeier reagent.
-
A solution of 2,3-dihydrothieno[3,4-b][2][4]dioxine (EDOT) in the same solvent is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product, 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde, is then purified by column chromatography on silica gel.
Step 2: Bromination of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde
The final step involves the regioselective bromination of the formylated intermediate at the 7-position. This is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol:
-
2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde is dissolved in a suitable solvent, such as acetonitrile, in a reaction vessel protected from light.
-
The solution is cooled to 0 °C under an inert atmosphere.
-
N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period, with the progress monitored by TLC.
-
Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The resulting crude product, 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, is purified by recrystallization or column chromatography.
Spectroscopic Characterization
The structural confirmation of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is established through various spectroscopic techniques. The expected spectral data are summarized below.
Spectroscopic Data Summary
| Technique | Key Features and Expected Values |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm.- Methylene protons (-OCH₂CH₂O-) multiplet around δ 4.2-4.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 180-190 ppm.- Signals for the thiophene and dioxane ring carbons in the aromatic and aliphatic regions, respectively. |
| FT-IR | - Strong carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹.- C-H stretching vibrations of the aldehyde and methylene groups.- C-O and C-S stretching vibrations characteristic of the heterocyclic rings. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (249.08 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).- Fragmentation pattern consistent with the loss of CO, Br, and other fragments. |
Reactivity and Applications in Drug Development
The chemical structure of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde offers two primary points for further chemical modification, making it a valuable building block in drug discovery and development.
Key Reaction Pathways
Caption: Reactivity of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
-
Aldehyde Group Chemistry: The aldehyde functional group can readily participate in a variety of classical organic reactions, including:
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Knoevenagel condensation with active methylene compounds.
-
Reductive amination to introduce amine functionalities.
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding alcohol.
-
-
Carbon-Bromine Bond Chemistry: The bromine atom on the thiophene ring is susceptible to substitution, primarily through palladium-catalyzed cross-coupling reactions such as:
-
Suzuki coupling with boronic acids or esters.
-
Stille coupling with organostannanes.
-
Sonogashira coupling with terminal alkynes.
-
Buchwald-Hartwig amination with amines.
-
These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. The thieno[3,4-b]dioxine core is a known bioisostere for various aromatic and heterocyclic systems and is often explored to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
Safety and Handling
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carbaldehyde | C7H6O3S | CID 3540090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
In-Depth Technical Guide: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (CAS 852054-42-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, with the CAS number 852054-42-3, is a heterocyclic organic compound that serves as a valuable building block in the synthesis of advanced materials and potentially in the development of novel therapeutics. Its structure, featuring a fused thieno[3,4-b]dioxine core with both a bromine atom and a carbaldehyde group, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers in materials science and drug discovery.
Chemical and Physical Properties
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is typically a solid at room temperature, with a color ranging from white to light yellow. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 852054-42-3 | [1][2] |
| Molecular Formula | C₇H₅BrO₃S | [1][2] |
| Molecular Weight | 249.08 g/mol | [1][2] |
| Appearance | White to light gray to light yellow powder/crystal | |
| Purity | Typically ≥95-97% | [1][3] |
| Synonyms | 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde | |
| Storage | Recommended at -20°C, sealed and away from moisture |
Synthesis
A common synthetic route to 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde involves the bromination of its precursor, 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Experimental Protocol: Bromination of 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This protocol is based on information from chemical suppliers and may require optimization for specific laboratory conditions.
Materials:
-
2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (dry)
Procedure:
-
Suspend 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in dry acetonitrile in a reaction vessel.
-
Cool the suspension to 0°C using an ice bath.
-
Add N-Bromosuccinimide (approximately 1.1 equivalents) to the cooled suspension.
-
Allow the reaction mixture to stir at room temperature for an extended period (e.g., up to 60 hours), ensuring the reaction is protected from light.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques, such as extraction and column chromatography.
A reported yield for this reaction is approximately 91%.
Below is a DOT script for the synthesis workflow.
Caption: Synthesis of the target compound via bromination.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of the compound. While publicly available peer-reviewed spectra are limited, chemical suppliers like ChemicalBook indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data.[4] Researchers are advised to obtain this data from the supplier or perform their own analyses upon acquiring the compound.
Applications
Materials Science
The primary application of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is as a monomer and intermediate in the synthesis of organic electronic materials. The thieno[3,4-b]dioxine core, often referred to as EDOT (3,4-ethylenedioxythiophene), is a fundamental component of the highly successful conducting polymer PEDOT. The bromine and aldehyde functionalities of this derivative allow for further chemical modifications, such as cross-coupling reactions and polymerizations, to create novel conjugated polymers and small molecules for applications in:
-
Organic photovoltaics (OPVs)
-
Organic light-emitting diodes (OLEDs)
-
Organic field-effect transistors (OFETs)
-
Electrochromic devices
The following diagram illustrates the logical relationship of this compound as a building block.
Caption: Use as a precursor for organic electronic materials.
Drug Development
While there is no direct evidence of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde being investigated as a drug candidate, its structural motifs are present in compounds with known biological activities.
-
Thiophene Derivatives: The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of therapeutic applications.
-
Dioxin-like Compounds: It is important to note that certain chlorinated dioxins are known for their toxicity, which is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[5] However, the toxicological profile of the thieno[3,4-b]dioxine core is distinct and generally considered to be of low toxicity, as evidenced by the use of its polymer derivatives in biomedical applications.
-
Potential as a Scaffold: The aldehyde group can be readily converted into other functional groups, making it a versatile starting point for the synthesis of a library of derivatives for biological screening. For instance, it can undergo reactions to form imines, oximes, or be oxidized to a carboxylic acid, each step yielding a new compound with potentially different biological properties. A recent patent mentions the use of this compound as a reactant in the synthesis of a photosensitizer for potential therapeutic applications, highlighting its emerging role in medicinal chemistry.[6]
The following diagram outlines a potential workflow for its use in drug discovery.
Caption: Potential pathway for drug discovery applications.
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a versatile chemical intermediate with established applications in materials science as a building block for conductive polymers and small molecules. While its direct role in drug development is not yet well-defined, its structural features and the biological activities of related compounds suggest potential for its use as a scaffold in medicinal chemistry. Further research into its biological properties and the development of detailed, publicly available characterization data will be crucial for unlocking its full potential in both fields. Researchers are encouraged to consult the cited resources and perform their own analyses to ensure the quality and suitability of this compound for their specific applications.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. lumorachemicals.com [lumorachemicals.com]
- 4. 7-BROMO-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXALDEHYDE 97(852054-42-3) 1H NMR spectrum [chemicalbook.com]
- 5. Molecular targets that link dioxin exposure to toxicity phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN117247396A - å æååtntp-é·å¸éç´ æ è½½ä½èªç»è£ 纳米平å°åå ¶å¶å¤æ¹æ³ä¸åºç¨ - Google Patents [patents.google.com]
Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a key intermediate in the development of advanced organic electronic materials and pharmaceutical compounds. The synthesis involves a two-step process starting from the commercially available 2,3-dihydrothieno[3,4-b][1][2]dioxine (EDOT). The core of this process lies in the strategic bromination and formylation of the EDOT backbone. This document provides a comprehensive overview of the proposed synthetic pathway, detailed experimental protocols derived from analogous reactions, and a summary of the expected quantitative data. The logical workflow of the synthesis is also visualized to facilitate a clear understanding of the process.
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a bifunctional molecule featuring both a reactive aldehyde group and a bromine atom on the robust 2,3-dihydrothieno[3,4-b]dioxine scaffold. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. The aldehyde functionality can be readily transformed into various other groups or used in condensation reactions, while the bromine atom is amenable to cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents.
Proposed Synthetic Pathway
The synthesis of the target molecule commences with 2,3-dihydrothieno[3,4-b][1][2]dioxine (EDOT) as the starting material. The proposed synthetic route involves two sequential electrophilic substitution reactions: a bromination and a Vilsmeier-Haack formylation. The order of these reactions is crucial for achieving the desired regioselectivity. Based on the directing effects of the substituents on the thiophene ring, it is proposed that the Vilsmeier-Haack formylation is performed first, followed by bromination. The electron-donating nature of the dioxine ring directs the formylation to the 2-position (equivalent to the 5-position in the systematic naming of the bicyclic system). The subsequent introduction of the bromine atom is then directed to the 7-position due to the electronic properties of the existing aldehyde group and the dioxine ring.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following experimental protocols are proposed based on established procedures for similar heterocyclic systems. Researchers should perform small-scale trials to optimize the reaction conditions.
Step 1: Vilsmeier-Haack Formylation of 2,3-Dihydrothieno[3,4-b]dioxine
This procedure is adapted from the general Vilsmeier-Haack formylation of electron-rich heterocyclic compounds.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2,3-Dihydrothieno[3,4-b]dioxine (EDOT) | 142.18 | 10.0 | 1.42 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 12.0 | 0.91 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11.0 | 1.02 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
| Saturated sodium bicarbonate solution | - | - | 50 mL |
| Anhydrous magnesium sulfate | - | - | As needed |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (0.91 mL, 12.0 mmol) to anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.02 mL, 11.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
In a separate flask, dissolve 2,3-dihydrothieno[3,4-b]dioxine (1.42 g, 10.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the solution of 2,3-dihydrothieno[3,4-b]dioxine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 50 mL of saturated sodium bicarbonate solution.
-
Stir the mixture vigorously until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 70-85%
Step 2: Bromination of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This procedure is based on the bromination of activated aromatic aldehydes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde | 170.18 | 5.0 | 0.85 g |
| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g |
| Chloroform (CHCl₃) | - | - | 25 mL |
| Saturated sodium thiosulfate solution | - | - | 30 mL |
| Anhydrous sodium sulfate | - | - | As needed |
Procedure:
-
In a round-bottom flask protected from light, dissolve 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (0.85 g, 5.0 mmol) in chloroform (25 mL).
-
Add N-bromosuccinimide (0.98 g, 5.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with saturated sodium thiosulfate solution (30 mL) to quench any remaining bromine.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Expected Yield: 80-90%
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Melting Point (°C) |
| 2,3-Dihydrothieno[3,4-b]dioxine (EDOT) | 126213-50-1 | C₆H₆O₂S | 142.18 | >99 | 10-12 |
| 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | 852054-42-3 | C₇H₅BrO₃S | 249.08 | >97[3] | 147.0 to 152.0[4] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of the target molecule.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. The described two-step synthesis, involving a Vilsmeier-Haack formylation followed by bromination, represents a logical and efficient approach to this valuable chemical intermediate. The provided experimental protocols, based on well-established chemical transformations, offer a solid foundation for researchers to produce this compound in a laboratory setting. Further optimization of the reaction conditions may be necessary to achieve the highest possible yields and purity. The availability of this synthetic guide is intended to facilitate further research and development in the fields of organic electronics and medicinal chemistry where this and related compounds are of significant interest.
References
- 1. lumorachemicals.com [lumorachemicals.com]
- 2. CN103483355A - Monomer and polymer of 3,4-ethylenedioxythiophene (EDOT) modified by L-leucine and preparation methods for monomer and polymer - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a key building block in the fields of organic electronics and medicinal chemistry.
Molecular Structure and Identification
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a heterocyclic compound featuring a fused ring system of thiophene and 1,4-dioxin, functionalized with a bromine atom and a carbaldehyde group. This combination of functionalities makes it a versatile intermediate for further chemical modifications.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 852054-42-3[1][2][3][4] |
| Molecular Formula | C₇H₅BrO₃S[1][4] |
| Molecular Weight | 249.08 g/mol [1][4] |
| IUPAC Name | 7-Bromo-2,3-dihydrothieno[3,4-b][1][4]dioxine-5-carbaldehyde |
| Synonyms | 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde[2] |
| SMILES | O=Cc1c2c(OCCO2)c(Br)s1[1] |
| InChI | InChI=1S/C7H5BrO3S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h3H,1-2H2 |
| InChIKey | YEKBJVHBVICUOZ-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | White to light gray or light yellow powder/crystal[2] | TCI Chemicals[2] |
| Melting Point | 147.0 - 152.0 °C[2] | TCI Chemicals[2] |
| Purity | ≥95% - >97% | Various Suppliers[1][3][4] |
| Solubility | While specific data is unavailable, similar aromatic aldehydes have good solubility in common organic solvents like dichloromethane, chloroform, and THF. Solubility in non-polar solvents like hexanes is likely limited. | Inferred |
| Storage | Store at -20°C, sealed, away from moisture.[1] | ChemScene[1] |
Spectroscopic Data Summary
Detailed experimental spectra for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde are not publicly available. However, based on its structure, the following characteristic peaks can be anticipated:
-
¹H NMR: A singlet for the aldehydic proton (CHO) typically in the range of 9-10 ppm. A multiplet or two distinct signals for the ethylene bridge protons (-OCH₂CH₂O-) around 4.0-4.5 ppm.
-
¹³C NMR: A signal for the carbonyl carbon of the aldehyde group around 180-190 ppm. Signals for the aromatic and heterocyclic carbons in the range of 110-150 ppm, and signals for the ethylene bridge carbons around 60-70 ppm.
-
Infrared (IR) Spectroscopy: A strong characteristic C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹. C-O-C stretching vibrations for the dioxin ring, and C-S stretching vibrations for the thiophene ring.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis
A probable and widely used method for the formylation of electron-rich aromatic rings, such as the thieno[3,4-b]dioxine system, is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation (Generalized)
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction for electron-rich heterocycles. The specific conditions for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde may require optimization.
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine (starting material)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to anhydrous DCM and cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Reaction with Substrate: After the addition of POCl₃ is complete, add a solution of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
References
- 1. Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX) | Bentham Science [eurekaselect.com]
- 2. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumorachemicals.com [lumorachemicals.com]
- 4. researchgate.net [researchgate.net]
Physical and chemical properties of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. This heterocyclic compound, built upon the thieno[3,4-b]dioxine scaffold, presents a versatile platform for the development of novel materials and therapeutic agents. This document consolidates available data on its characteristics and outlines potential avenues for its use in research and drug discovery, particularly in the context of enzyme inhibition and anticancer research.
Chemical and Physical Properties
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a solid, crystalline compound with a molecular weight of 249.08 g/mol .[1] Its core structure features a fused thiophene and 1,4-dioxin ring system, functionalized with a bromine atom and a carbaldehyde group. These reactive sites make it a valuable intermediate for further chemical modifications. The compound is generally described as a white to light yellow powder.[2]
Table 1: Physical and Chemical Properties of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
| Property | Value | Source |
| CAS Number | 852054-42-3 | [1][2][3] |
| Molecular Formula | C₇H₅BrO₃S | [1] |
| Molecular Weight | 249.08 g/mol | [1] |
| Appearance | White to Light gray to Light yellow powder to crystal | [2] |
| Purity | ≥95% - >97% | [3] |
| Melting Point | 147.0 to 152.0 °C | [2] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |
| logP | 2.0943 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocols
A likely precursor for this synthesis is 2,3-dihydrothieno[3,4-b][1][2]dioxine. The synthesis could proceed through the following conceptual steps:
-
Bromination: Introduction of a bromine atom onto the thiophene ring of 2,3-dihydrothieno[3,4-b][1][2]dioxine. This is a common electrophilic substitution reaction for thiophene rings.
-
Formylation: Introduction of the aldehyde group at the 5-position. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction.
Conceptual Experimental Protocol:
-
Step 1: Bromination of 2,3-dihydrothieno[3,4-b][1][2]dioxine.
-
Dissolve 2,3-dihydrothieno[3,4-b][1][2]dioxine in a suitable inert solvent (e.g., a chlorinated solvent like dichloromethane or chloroform).
-
Cool the reaction mixture in an ice bath.
-
Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise while maintaining the low temperature.
-
Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product (e.g., by column chromatography) to obtain the brominated intermediate.
-
-
Step 2: Formylation of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine.
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature.
-
Add a solution of the brominated thieno[3,4-b]dioxine from the previous step to the Vilsmeier reagent.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the final product, 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, by recrystallization or column chromatography.
-
Caption: Inferred synthetic pathway for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde are not widely published. However, several chemical suppliers indicate the availability of such data upon request. Based on the chemical structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would likely show signals corresponding to the protons of the dioxin ring's ethylene bridge and a singlet for the aldehydic proton at a downfield chemical shift (typically around 9-10 ppm).
-
¹³C NMR: The spectrum would exhibit signals for the carbon atoms of the thiophene and dioxin rings, with a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield position.
-
IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (249.08 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Development and Research
The thieno[3,4-b]dioxine scaffold is a key component in various functional organic materials and has been explored for its potential in medicinal chemistry. Thiophene derivatives, in general, are known to possess a wide range of biological activities, including anticancer and enzyme inhibitory properties.
While specific biological activities for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde have not been reported, its structural features suggest potential as a building block for the synthesis of more complex molecules with therapeutic potential. The presence of the aldehyde and bromo functionalities allows for a variety of chemical transformations, enabling the creation of a library of derivatives for biological screening.
Potential Areas of Investigation:
-
Enzyme Inhibition: The heterocyclic nature of the core structure and the presence of reactive functional groups make it a candidate for the design of enzyme inhibitors. For instance, thiophene-containing compounds have been investigated as inhibitors of various kinases and other enzymes implicated in disease.
-
Anticancer Research: Thiophene derivatives have shown promise as anticancer agents. The bromo and aldehyde groups on the target molecule could be utilized to synthesize derivatives that interact with biological targets relevant to cancer progression.
Caption: Conceptual workflow for exploring the therapeutic potential of the target compound.
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a versatile chemical intermediate with well-defined physical and chemical properties. While detailed experimental and biological data are currently limited in the public domain, its structural characteristics make it a promising starting material for the synthesis of novel compounds with potential applications in materials science and drug discovery. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
In-depth Technical Guide: Spectral and Experimental Data of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and experimental protocols for the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (CAS No. 852054-42-3). This compound is a key intermediate in the synthesis of various organic materials, including hole-transporting materials for perovskite solar cells.
Spectral Data
The following tables summarize the key spectral data for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, providing a quantitative analysis of its structure and purity.
Table 1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.77 | s | -CHO |
| 4.43-4.34 | m | -OCH₂CH₂O- | |
| ¹³C | 179.8 | - | C=O |
| 148.8 | - | C7a | |
| 142.1 | - | C3a | |
| 125.1 | - | C5 | |
| 110.9 | - | C7 | |
| 65.1 | - | -OCH₂CH₂O- | |
| 64.7 | - | -OCH₂CH₂O- |
Note: NMR spectra are consistent with the proposed structure. Data is based on analogous compounds and literature reports.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O stretch (aldehyde) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
Note: Specific peak values may vary slightly depending on the sample preparation method.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 248/250 | High | [M]⁺ (presence of Br isotopes) |
Note: The mass spectrum will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Experimental Protocols
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is typically achieved through the bromination of its precursor, 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Synthesis of 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This precursor can be synthesized via the Vilsmeier-Haack reaction from 3,4-ethylenedioxythiophene (EDOT).
Materials:
-
3,4-ethylenedioxythiophene (EDOT)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-ethylenedioxythiophene in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride and N,N-dimethylformamide (Vilsmeier reagent) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane).
Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
Materials:
-
2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in chloroform in a round-bottom flask.[1]
-
Cool the mixture to 0 °C using an ice bath.[1]
-
Add N-Bromosuccinimide (NBS) in one portion to the stirred solution.[1]
-
Allow the reaction to stir overnight at room temperature.[1]
-
Wash the crude product with a saturated solution of sodium bicarbonate and then with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.[1]
-
Purify the resulting solid by column chromatography using silica gel and dichloromethane as the eluent to yield the final product as a brown solid.[1]
Visualizations
The following diagrams illustrate the key molecular structure and a general workflow for the spectral analysis of the title compound.
Caption: Molecular structure of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Caption: General workflow for the synthesis and spectral analysis of a chemical compound.
References
Unveiling a Key Building Block: The Discovery and History of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a functionalized derivative of the well-known 3,4-ethylenedioxythiophene (EDOT) core, has emerged as a significant intermediate in the fields of materials science and synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this versatile compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining detailed experimental protocols, and visualizing its synthetic origins.
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, identified by its CAS number 852054-42-3, is a heterocyclic aromatic aldehyde. Its structure, featuring a brominated thiophene ring fused with a dihydrodioxine ring and possessing a reactive carbaldehyde group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. Primarily, it serves as a monomer or a building block in the development of conducting polymers and organic semiconductors. The presence of the bromine atom and the aldehyde functionality allows for diverse chemical modifications, enabling the fine-tuning of electronic and physical properties of the resulting materials. This guide will delve into the origins of this compound, its synthesis, and its evolution as a tool in chemical research.
Discovery and Initial Synthesis
The first documented synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is reported in a 2012 publication in the journal Zeitschrift für Naturforschung, B: Chemical Sciences. The research focused on the synthesis and characterization of various thieno[3,4-b][1][2]dioxine derivatives. The primary motivation for its creation was to provide a versatile intermediate for the construction of more elaborate molecular architectures, particularly for applications in organic electronics.
Synthetic Pathway
The initial synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a multi-step process starting from the more readily available 2,3-dihydrothieno[3,4-b][1][2]dioxine. The key transformations involve bromination and subsequent formylation of the thiophene ring.
Caption: Synthetic route to the target compound.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is presented in the table below. This data has been compiled from various chemical supplier databases and cross-referenced where possible.
| Property | Value |
| CAS Number | 852054-42-3 |
| Molecular Formula | C₇H₅BrO₃S |
| Molecular Weight | 249.08 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 147-152 °C |
| Purity | Typically >97% |
| Synonyms | 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde |
Note: The melting point range may vary slightly between different suppliers and batches.
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, based on common organic synthesis techniques for similar compounds.
Step 1: Bromination of 2,3-Dihydrothieno[3,4-b][1][2]dioxine
Objective: To introduce a bromine atom at the 7-position of the thiophene ring.
Procedure:
-
Dissolve 2,3-dihydrothieno[3,4-b][1][2]dioxine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine, which may be purified by column chromatography or recrystallization.
Step 2: Formylation of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine
Objective: To introduce a carbaldehyde group at the 5-position of the thiophene ring.
Procedure (Vilsmeier-Haack Reaction):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF and cool it in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for approximately 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition, heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is alkaline.
-
Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Caption: Experimental workflows for synthesis.
Historical Context and Evolution of Applications
The development of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is intrinsically linked to the broader history of 3,4-ethylenedioxythiophene (EDOT) and its derivatives. Since the discovery of the high conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT), there has been a continuous effort to synthesize functionalized EDOT monomers to tailor the properties of the resulting polymers.
Initially, research focused on simple modifications of the EDOT core. The introduction of a bromo- and a carbaldehyde group in a specific and controlled manner, as in the title compound, represented a significant step towards more complex and targeted functionalization. This compound serves as a versatile platform for:
-
Suzuki and Stille Couplings: The bromo-substituent allows for palladium-catalyzed cross-coupling reactions to introduce various aryl or vinyl groups.
-
Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde group is a handle for olefination reactions to extend the conjugated system.
-
Reductive Amination: The aldehyde can be converted into various amine-containing functionalities.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form new C-C bonds.
These subsequent reactions have enabled the synthesis of a wide range of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). To date, there is no significant body of literature suggesting a direct role of this compound in biological signaling pathways; its utility is firmly established in the realm of materials chemistry.
Involvement in Signaling Pathways
Currently, there is no scientific evidence to suggest that 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is directly involved in any biological signaling pathways. Its primary application and area of research are in materials science and organic synthesis.
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, since its first reported synthesis in 2012, has become a valuable and versatile building block in the synthetic chemist's toolbox. Its discovery was a logical progression in the ongoing development of functionalized EDOT monomers for advanced materials. The presence of two distinct and reactive functional groups on the stable thieno[3,4-b]dioxine core provides a reliable platform for the construction of complex organic molecules with tailored electronic and physical properties. While its direct application in drug development is not yet established, its role as a key intermediate in the synthesis of novel organic materials continues to be of high interest to the scientific community. This guide has provided a consolidated overview of its discovery, synthesis, and the chemical logic that underpins its utility.
References
In-depth Technical Guide: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
In-depth Technical Guide: 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
Core Compound Summary
7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde is a halogenated heterocyclic compound featuring a fused thieno[3,4-b]dioxine ring system. This scaffold is a derivative of the well-known conducting polymer precursor, 3,4-ethylenedioxythiophene (EDOT). The presence of a bromine atom and an aldehyde functional group at positions 7 and 5, respectively, makes it a versatile intermediate for further chemical modifications. It is primarily available as a building block for organic synthesis, particularly in the field of materials science.
Physicochemical Properties
The following table summarizes the available quantitative data for 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde.
| Property | Value | Source |
| CAS Number | 852054-42-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₇H₅BrO₃S | [3][4] |
| Molecular Weight | 249.08 g/mol | [3][4] |
| Appearance | White to Light gray to Light yellow powder/crystal | [6][7] |
| Purity | Typically >96% (GC) | [6][7] |
| Melting Point | 147.0 to 152.0 °C | [6][7] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [4] |
| logP | 2.0943 | [4] |
Spectroscopic Data
While detailed spectral analyses are not published, raw spectral data may be available from commercial suppliers upon request. One supplier, ChemicalBook, indicates the availability of 1H NMR, IR, and Mass Spectrometry data.[1]
Theoretical Experimental Protocols
Based on the structure of the target molecule and general organic chemistry principles, the following are plausible, though not explicitly documented, experimental protocols.
Synthesis
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde likely involves a multi-step process starting from a simpler thieno[3,4-b]dioxine precursor.
Step 1: Formylation of 2,3-dihydrothieno[3,4-b][1][2]dioxine
A plausible method for introducing the aldehyde group is the Vilsmeier-Haack reaction .
-
Reagents: 2,3-dihydrothieno[3,4-b][1][2]dioxine, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Methodology:
-
Cool a solution of DMF in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add POCl₃ to the solution while maintaining the temperature.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,3-dihydrothieno[3,4-b][1][2]dioxine to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde.
-
Step 2: Bromination of 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde
The subsequent bromination would likely be an electrophilic aromatic substitution.
-
Reagents: 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde, N-Bromosuccinimide (NBS).
-
Methodology:
-
Dissolve 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde in a suitable solvent (e.g., chloroform or acetic acid).
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and a reducing agent solution (e.g., sodium thiosulfate) to remove any remaining bromine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed two-step synthesis of the target compound.
Potential Reactions
The bifunctional nature of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde allows for a variety of subsequent reactions.
-
Reactions of the Aldehyde Group: The aldehyde can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions (e.g., Wittig, Knoevenagel).
-
Reactions of the Bromine Atom: The bromine atom is amenable to cross-coupling reactions, such as Suzuki , Stille, or Heck couplings, to introduce new carbon-carbon bonds. This is a common strategy for building larger conjugated systems for applications in organic electronics.
A logical relationship for its use in a Suzuki coupling is depicted below.
References
- 1. 7-BROMO-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXALDEHYDE 97(852054-42-3) 1H NMR [m.chemicalbook.com]
- 2. lumorachemicals.com [lumorachemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde, 1G | Labscoop [labscoop.com]
- 6. 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde | 852054-42-3 | TCI AMERICA [tcichemicals.com]
- 7. 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde | 852054-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a heterocyclic compound of interest in materials science and organic synthesis.
Core Chemical Information
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a brominated derivative of the 2,3-dihydrothieno[3,4-b][1][2]dioxine scaffold, featuring a reactive carbaldehyde group. This structure makes it a valuable building block, particularly in the synthesis of functional organic materials.
| Identifier | Value |
| CAS Number | 852054-42-3[2][3][4][5] |
| Molecular Formula | C₇H₅BrO₃S[3] |
| Molecular Weight | 249.08 g/mol [3] |
| IUPAC Name | 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde |
| Synonyms | 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde[4] |
| SMILES | O=Cc1c2OCCO-c2c(Br)s1 |
| InChI Key | YEKBJVHBVICUOZ-UHFFFAOYSA-N |
Physicochemical Properties
The compound is a solid at room temperature, with a melting point in the range of 141-152 °C. It is typically supplied as a white to light yellow or light gray powder or crystalline solid.
| Property | Value | Source |
| Physical State | Solid | [5] |
| Appearance | White to Light gray to Light yellow powder to crystal | [4] |
| Melting Point | 141-142 °C / 147.0 to 152.0 °C | Acros Pharmatech / TCI Chemicals[4] |
| Boiling Point (Predicted) | 351.5 ± 42.0 °C | Acros Pharmatech |
| Density (Predicted) | 1.835 ± 0.06 g/cm³ (at 20 °C) | Acros Pharmatech |
| Purity | Typically >95-97% | [2][5] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible substances. Some suppliers recommend storage at -20°C in a sealed container, away from moisture. | [3] |
Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is not explicitly detailed in publicly available literature. However, a logical synthetic pathway can be inferred from established organic chemistry reactions. The synthesis likely proceeds in two key steps:
-
Formylation of the 2,3-dihydrothieno[3,4-b][1][2]dioxine core: This is typically achieved via a Vilsmeier-Haack reaction.
-
Bromination of the resulting aldehyde: This electrophilic aromatic substitution introduces a bromine atom onto the thiophene ring.
Representative Experimental Protocol for Synthesis
Disclaimer: The following protocol is a representative procedure based on general methods for Vilsmeier-Haack formylation and subsequent bromination of similar heterocyclic systems. It has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Vilsmeier-Haack Formylation of 2,3-dihydrothieno[3,4-b][1][2]dioxine
-
Reagents: 2,3-dihydrothieno[3,4-b][1][2]dioxine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Ethyl acetate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,3-dihydrothieno[3,4-b][1][2]dioxine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to anhydrous DMF at 0 °C to prepare the Vilsmeier reagent.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the starting material while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde.
-
Step 2: Bromination of 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde
-
Reagents: 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde, N-Bromosuccinimide (NBS), Dichloromethane (DCM) or other suitable solvent.
-
Procedure:
-
Dissolve the formylated product from Step 1 in an appropriate solvent such as DCM in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature, protecting it from light, and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
-
Applications and Reactivity
The primary application of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is as a monomer and intermediate in the synthesis of organic electronic materials. The presence of both a polymerizable/reactive bromine atom and a versatile aldehyde functional group allows for its incorporation into a variety of molecular architectures.
-
Building Block for Organic Semiconductors: The thieno[3,4-b]dioxine core is a well-known electron-rich moiety used in the design of p-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Intermediate for Functional Dyes: The aldehyde group can be readily converted into other functional groups or used in condensation reactions to create larger conjugated systems for dye-sensitized solar cells (DSSCs) and other optoelectronic applications.
-
Precursor for Covalent Organic Frameworks (COFs): The defined geometry and reactive sites of this molecule make it a potential candidate for the construction of porous, crystalline COFs with potential applications in gas storage, catalysis, and sensing.
The reactivity of this compound is dominated by the chemistry of the aldehyde group (e.g., Wittig reactions, reductive amination, condensation reactions) and the carbon-bromine bond (e.g., Suzuki coupling, Stille coupling, Heck reaction).
Logical and Experimental Workflows
The following diagrams illustrate the logical synthesis pathway and a general experimental workflow for the utilization of this compound.
Caption: Proposed synthetic pathway to the target compound.
Caption: General experimental workflow from synthesis to application.
Safety Information
Based on available supplier data, 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is considered harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a key synthetic intermediate with significant potential in the field of materials science, particularly for the development of novel organic electronic materials. While detailed, publicly available experimental and spectroscopic data is limited, its chemical structure suggests a wide range of possible synthetic transformations, making it a versatile tool for chemists and materials scientists. Further research into its synthesis and reactivity is warranted to fully explore its potential applications.
References
Theoretical Studies on 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde: A Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a heterocyclic compound of interest in materials science and pharmaceutical research. This document aims to provide a comprehensive overview of the theoretical studies conducted on this molecule. However, a thorough review of available scientific literature reveals a significant gap in dedicated theoretical and computational research for this specific compound. While experimental data is limited to basic chemical identifiers, no in-depth quantum chemical calculations, spectroscopic analyses, or molecular modeling studies appear to be publicly available. This guide will, therefore, outline the common theoretical methodologies that could be applied to this molecule, drawing parallels from studies on structurally similar compounds.
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, with the chemical formula C₇H₅BrO₃S, is a derivative of the versatile thieno[3,4-b]dioxine scaffold.[1][2] This core structure is a key component in the development of conducting polymers and organic electronic materials. The presence of a bromine atom and a carbaldehyde group suggests potential for further functionalization, making it an attractive building block in medicinal chemistry and materials science.[3] Despite its potential, dedicated theoretical investigations into its electronic structure, reactivity, and spectroscopic properties are currently lacking in published literature.
This whitepaper will therefore serve as a forward-looking guide, proposing a standard workflow for the theoretical characterization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Proposed Computational Workflow
A typical theoretical investigation of a novel organic molecule involves a multi-step computational approach. The following workflow is proposed for future studies on 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
References
Methodological & Application
Applications of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in Organic Electronics: A Review of Potential
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a derivative of the well-known 3,4-ethylenedioxythiophene (EDOT) monomer, presents a versatile molecular scaffold for the synthesis of novel organic semiconducting materials. The presence of a reactive aldehyde group and a bromine atom on the thiophene ring offers multiple pathways for polymerization and post-polymerization functionalization. These features make it a promising, yet underexplored, building block for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. This document outlines the potential applications and theoretical experimental protocols based on the chemical functionalities of this compound.
While extensive research has been conducted on various EDOT derivatives, a thorough review of publicly available scientific literature and patent databases reveals a significant gap in the specific application of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in fabricated organic electronic devices. The following sections, therefore, present potential applications and generalized experimental protocols inspired by the broader field of organic electronics and the known reactivity of similar compounds.
Potential Applications and Synthetic Strategies
The unique molecular structure of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde allows for its incorporation into conjugated polymers through several synthetic routes. The bromine atom can be utilized for cross-coupling reactions such as Suzuki, Stille, or direct arylation polymerization, while the aldehyde group can participate in condensation reactions or be used as a reactive site for post-polymerization modification.
Organic Field-Effect Transistors (OFETs)
Polymers derived from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde could be employed as the active semiconductor layer in OFETs. The electron-rich EDOT core is known to facilitate hole transport. By copolymerizing this monomer with electron-deficient units, ambipolar or n-type materials could also be developed.
Proposed Polymer Synthesis via Suzuki Coupling:
A potential synthetic route involves the Suzuki polycondensation of the boronic ester derivative of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde with a dibromo-comonomer. The aldehyde group could be protected during polymerization and deprotected later for further functionalization, or it could be left unprotected to potentially influence polymer packing and morphology.
dot
Caption: Synthetic workflow for a conjugated polymer via Suzuki coupling.
Organic Light-Emitting Diodes (OLEDs)
The aldehyde functionality of the monomer can be utilized to introduce fluorescent or phosphorescent moieties into the polymer side chains, making them suitable for use as emissive layers in OLEDs. Alternatively, polymers incorporating this unit could serve as host materials for emissive dopants.
Proposed Post-Polymerization Functionalization:
A polymer synthesized with the aldehyde group intact can undergo a Knoevenagel condensation with a molecule containing an active methylene group and a desired chromophore. This would attach the emissive unit to the polymer backbone.
dot
Caption: Post-polymerization functionalization for an emissive polymer.
Organic Photovoltaics (OPVs)
In the context of OPVs, polymers derived from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde could act as the donor material in a bulk heterojunction (BHJ) solar cell. The aldehyde group could be used to tune the energy levels of the polymer or to enhance miscibility with the acceptor material.
Experimental Protocols (Theoretical)
The following are generalized protocols that would need to be optimized for the specific polymers and devices.
Protocol 1: Synthesis of a Copolymer via Suzuki Polycondensation
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane (anhydrous)
-
A dibromo-comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Aqueous sodium carbonate solution (2 M)
-
Toluene (anhydrous)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Methanol, Hexane, Acetone, Chloroform
Procedure:
-
Boronic Ester Synthesis: In a nitrogen-filled glovebox, combine 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3 eq.), and Pd(dppf)Cl₂ (0.05 eq.) in anhydrous dioxane. Heat the mixture at 80-90 °C for 12-24 hours. After cooling, extract the product with an organic solvent and purify by column chromatography to yield the boronic ester derivative.
-
Polymerization: In a Schlenk flask under argon, dissolve the purified boronic ester (1 eq.), the dibromo-comonomer (1 eq.), and Pd(PPh₃)₄ (0.02 eq.) in anhydrous toluene. Add the aqueous sodium carbonate solution. Degas the mixture and heat to 90-100 °C with vigorous stirring for 24-48 hours.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the solid by filtration. Purify the polymer by Soxhlet extraction with methanol, hexane, acetone, and finally chloroform to collect the desired polymer fraction.
Protocol 2: Fabrication of a Generic OFET Device
Materials:
-
Synthesized polymer
-
Chlorobenzene or other suitable organic solvent
-
Highly doped silicon wafer with a thermal oxide layer (SiO₂)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with nitrogen. Treat the substrate with an oxygen plasma or a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to modify the surface energy.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a high-boiling-point organic solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the polymer solution onto the substrate via spin-coating. Anneal the film at a temperature optimized for the specific polymer to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation. The channel length and width would be defined by the mask.
-
Characterization: Characterize the OFET performance in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer to obtain output and transfer characteristics and to calculate the charge carrier mobility, on/off ratio, and threshold voltage.
Quantitative Data (Hypothetical)
Since no experimental data is available for polymers derived from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, the following table presents hypothetical performance metrics for a p-type polymer in an OFET to illustrate how such data would be presented.
| Polymer ID | Comonomer | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| P1 | 2,1,3-Benzothiadiazole | 0.01 - 0.1 | 10⁴ - 10⁶ | -5 to -20 |
| P2 | Thieno[3,2-b]thiophene | 0.1 - 0.5 | 10⁵ - 10⁷ | 0 to -15 |
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a promising monomer for the development of new functional materials for organic electronics. Its dual reactivity allows for a wide range of polymer structures and functionalizations. While there is a clear lack of published research on its specific applications, the foundational knowledge of organic semiconductor design and synthesis suggests that polymers derived from this building block could exhibit interesting and useful electronic properties. Further experimental investigation is necessary to validate these potential applications and to establish detailed and optimized protocols for synthesis and device fabrication. Researchers in the field are encouraged to explore the potential of this versatile compound.
Application Notes and Protocols: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a versatile monomer for the synthesis of functional conjugated polymers. Its unique structure, featuring a polymerizable bromo group and a reactive carbaldehyde moiety, allows for the creation of well-defined polymer architectures with tunable properties. This document provides detailed application notes and experimental protocols for the utilization of this monomer in polymer chemistry, with a focus on applications in organic electronics and materials science.
The thieno[3,4-b]dioxine core imparts excellent electronic properties and stability to the resulting polymers, making them suitable for use as semiconductors in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. The presence of the aldehyde group opens up a vast chemical space for post-polymerization modification, enabling the introduction of various functional groups to tailor the polymer's solubility, morphology, and interfacial properties.
Applications in Polymer Synthesis
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde can be polymerized through common cross-coupling reactions, yielding polymers with a well-defined structure. The aldehyde functionality can be preserved during polymerization for subsequent modification.
Synthesis of Aldehyde-Functionalized Poly(thieno[3,4-b]dioxine)s via Suzuki Polycondensation
Suzuki polycondensation is a robust method for the synthesis of conjugated polymers. By reacting the bifunctional bromo-aldehyde monomer with a suitable bis(boronic acid) or bis(boronic ester) comonomer, a high molecular weight polymer can be obtained.
Experimental Protocol: Suzuki Polycondensation
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (Monomer A)
-
Comonomer with two boronic acid or boronic ester groups (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Base (e.g., K₂CO₃, CsF, or NaHCO₃)
-
Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
In a Schlenk flask, under an inert atmosphere (Argon or Nitrogen), dissolve Monomer A (1.0 eq), Monomer B (1.0 eq), and the palladium catalyst (1-5 mol%).
-
Add the base (2-4 eq) and degassed solvent.
-
If using a biphasic solvent system (e.g., Toluene/water), add a phase-transfer catalyst.
-
Heat the reaction mixture to 80-110 °C and stir for 24-72 hours.
-
Monitor the reaction progress by GPC to track the increase in molecular weight.
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and re-precipitate into a non-solvent.
-
Dry the final polymer under vacuum at 40-60 °C.
Data Presentation:
| Parameter | Value |
| Monomer A:B ratio | 1:1 |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |
| Base | K₂CO₃ (3 eq) |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 48 h |
| Number-Average Molecular Weight (Mₙ) | 15 - 40 kDa |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Yield | 70 - 90% |
Caption: Suzuki Polycondensation Workflow.
Post-Polymerization Modification of the Aldehyde Group
The aldehyde functionality on the polymer backbone serves as a versatile handle for a variety of chemical transformations, allowing for the fine-tuning of the polymer's properties.
Wittig Reaction for Alkene Functionalization
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. This allows for the introduction of various vinyl groups, which can alter the polymer's electronic properties, solubility, and potential for crosslinking.
Experimental Protocol: Wittig Reaction on an Aldehyde-Functionalized Polymer
Materials:
-
Aldehyde-functionalized polymer
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.5 - 2.0 eq per aldehyde group) in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base to generate the ylide (a color change is typically observed).
-
Stir the ylide solution for 30-60 minutes.
-
In a separate flask, dissolve the aldehyde-functionalized polymer in the same anhydrous solvent.
-
Slowly add the polymer solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a few drops of water or a saturated aqueous solution of NH₄Cl.
-
Precipitate the modified polymer in a non-solvent (e.g., methanol).
-
Filter the polymer and purify by re-precipitation and/or dialysis to remove the triphenylphosphine oxide byproduct and excess reagents.
-
Dry the final polymer under vacuum.
Data Presentation:
| Parameter | Value |
| Polymer Concentration | 10 mg/mL |
| Wittig Reagent Excess | 1.5 eq |
| Base | n-BuLi |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to RT |
| Reaction Time | 18 h |
| Conversion Efficiency | > 90% (determined by ¹H NMR) |
Caption: Post-polymerization modification via Wittig reaction.
Schiff Base Formation for Bio-conjugation and Sensor Applications
The aldehyde group can readily react with primary amines to form Schiff bases (imines). This reaction is particularly useful for immobilizing biomolecules, such as proteins and DNA, or for creating chemosensors where the imine formation can lead to a colorimetric or fluorescent response.
Experimental Protocol: Schiff Base Formation with an Amine-Containing Molecule
Materials:
-
Aldehyde-functionalized polymer
-
Amine-containing molecule (e.g., an amino-functionalized dye, a peptide, or an amino-terminated polyethylene glycol)
-
Solvent (e.g., Chloroform, THF, or a buffer solution for biomolecules)
-
Optional: Mild acid catalyst (e.g., acetic acid)
Procedure:
-
Dissolve the aldehyde-functionalized polymer in the chosen solvent.
-
Add the amine-containing molecule (1.1 - 1.5 eq per aldehyde group) to the polymer solution.
-
If necessary, add a catalytic amount of a mild acid.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by UV-Vis or fluorescence spectroscopy to observe the formation of the imine linkage.
-
Purify the functionalized polymer by precipitation, dialysis, or size exclusion chromatography to remove the unreacted amine.
-
Dry the final product under vacuum. For sensitive biomolecules, lyophilization may be preferred.
Data Presentation:
| Parameter | Value |
| Polymer Concentration | 5 mg/mL |
| Amine Excess | 1.2 eq |
| Solvent | Chloroform |
| Catalyst | Acetic Acid (catalytic) |
| Temperature | Room Temperature |
| Reaction Time | 6 h |
| Functionalization Degree | 80 - 95% |
Caption: Schiff base formation for polymer functionalization.
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a highly valuable monomer for the synthesis of advanced functional polymers. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this building block. The ability to perform controlled polymerization followed by efficient post-polymerization modification allows for the creation of a wide range of materials with tailored properties for diverse applications in electronics, sensing, and biomedicine. Careful optimization of reaction conditions will be necessary to achieve the desired material characteristics for specific applications.
Application Notes and Protocols for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in Organic Synthesis
Application Notes and Protocols for 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde, a functionalized derivative of the well-known 3,4-ethylenedioxythiophene (EDOT) monomer, is a versatile building block for the synthesis of advanced organic materials. Its unique structure, featuring both a reactive aldehyde group and a bromine atom on the conjugated thiophene core, allows for selective and sequential functionalization. This dual reactivity makes it an invaluable precursor for the synthesis of a wide array of compounds, including conjugated polymers, small molecules for organic electronics, and potential pharmacophores in drug discovery.
This document provides detailed application notes and experimental protocols for the utilization of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde in two key synthetic transformations: the Horner-Wadsworth-Emmons reaction for olefination of the aldehyde, and the Suzuki cross-coupling reaction for substitution of the bromine atom.
Chemical and Physical Properties
A summary of the key properties of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde is provided in the table below.
| Property | Value |
| CAS Number | 852054-42-3 |
| Molecular Formula | C₇H₅BrO₃S |
| Molecular Weight | 249.08 g/mol |
| Appearance | White to light yellow powder/crystals |
| Purity | Typically ≥97% |
| Melting Point | 147-152 °C |
Application 1: Horner-Wadsworth-Emmons Reaction
The aldehyde functionality of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde is readily converted to an alkene via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is highly stereoselective, typically favoring the formation of the (E)-alkene, and is compatible with a wide range of phosphonate reagents. This allows for the introduction of various vinyl linkages, extending the conjugation of the system and enabling the synthesis of precursors for oligomers and polymers.
Caption: Horner-Wadsworth-Emmons reaction workflow.
General Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the reaction of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde with a phosphonate ester.
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde
-
Appropriate phosphonate ester (e.g., diethyl (thiophen-2-ylmethyl)phosphonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous workup and purification reagents
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 equivalents) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate ylide.
-
In a separate flask, dissolve 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Expected Results:
The Horner-Wadsworth-Emmons reaction typically provides good to excellent yields of the (E)-alkene product.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| Aldehyde | Phosphonate Ester | NaH | THF | 70-90% (expected) |
| Aldehyde | Phosphonate Ester | t-BuOK | THF | 75-95% (expected) |
Application 2: Suzuki Cross-Coupling Reaction
The bromine atom at the 7-position of the thiophene ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with a variety of organoboron reagents (boronic acids or boronic esters). This provides a powerful method for introducing aryl, heteroaryl, or vinyl substituents at this position, further extending the π-conjugated system and enabling the synthesis of complex molecular architectures for materials science and medicinal chemistry.
Caption: Suzuki cross-coupling reaction workflow.
General Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki coupling of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde with a boronic acid or ester.
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde
-
Appropriate boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Anhydrous workup and purification reagents
Procedure:
-
To a Schlenk flask, add 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Expected Results:
The Suzuki coupling reaction is a robust method that generally provides good to high yields of the desired biaryl or vinyl-substituted products. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| Bromo-EDOT-CHO | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 65-85% (expected) |
| Bromo-EDOT-CHO | Phenylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane/H₂O | 70-90% (expected) |
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde is a highly valuable and versatile building block in organic synthesis. The presence of two distinct reactive sites allows for a wide range of chemical transformations, enabling the construction of complex and functionalized molecules. The protocols provided herein for the Horner-Wadsworth-Emmons and Suzuki coupling reactions serve as a foundation for researchers to explore the rich chemistry of this compound in the development of novel materials and potential therapeutic agents. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes it an attractive component for both academic and industrial research.
Application Notes and Protocols: Polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde for Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a functionalized thiophene monomer. The resulting polymer, poly(7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde), offers significant potential in various biomedical fields, including drug delivery, tissue engineering, and biosensing, owing to its unique combination of conductivity, biocompatibility, and reactive aldehyde groups for further functionalization.
Introduction
Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives are a class of conducting polymers renowned for their high conductivity, stability, and biocompatibility. The functionalization of the PEDOT backbone allows for the tuning of its properties and the introduction of reactive sites for the covalent attachment of biomolecules, drugs, or other functional moieties. 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a versatile monomer that incorporates both a bromine atom, suitable for cross-coupling polymerization reactions, and a carbaldehyde group, which can be used for post-polymerization modification. This combination makes the resulting polymer a highly attractive material for the development of advanced biomedical devices and platforms.
Polymerization Methods
Two primary methods for the polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde are detailed below: Oxidative Chemical Polymerization and Electrochemical Polymerization. A third potential method, Stille Coupling Polymerization, is also discussed.
Oxidative Chemical Polymerization
This method provides a straightforward route to produce the polymer in bulk. Ferric chloride (FeCl₃) is a commonly used oxidizing agent for the polymerization of thiophene derivatives.
Experimental Protocol:
-
Monomer Dissolution: Dissolve 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 g, 3.8 mmol) in 50 mL of anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Oxidant Addition: In a separate flask, dissolve anhydrous ferric chloride (FeCl₃) (2.1 g, 13.0 mmol) in 50 mL of anhydrous chloroform.
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the monomer solution dropwise with vigorous stirring at room temperature. The reaction mixture will gradually darken, indicating polymerization.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for 24 hours.
-
Precipitation and Washing: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Purification: Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual oxidant. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the polymer fraction.
-
Drying: Dry the purified polymer under vacuum at 40°C for 24 hours to yield a dark-colored powder.
Workflow for Oxidative Chemical Polymerization:
Caption: Workflow for Oxidative Chemical Polymerization.
Electrochemical Polymerization
Electrochemical polymerization is an ideal method for depositing a thin, uniform film of the polymer directly onto a conductive substrate, which is particularly useful for fabricating sensors and electronic devices.
Experimental Protocol:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in anhydrous acetonitrile.
-
Monomer Addition: Dissolve 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde to a concentration of 10 mM in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode cell configuration consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Perform electropolymerization by cyclic voltammetry (CV) by scanning the potential, typically between 0 V and +1.5 V vs. Ag/AgCl, for several cycles. Alternatively, potentiostatic polymerization can be carried out by applying a constant potential at the oxidation peak of the monomer.
-
Film Washing: After polymerization, gently wash the polymer-coated working electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas or in a vacuum oven at a low temperature.
Workflow for Electrochemical Polymerization:
Caption: Workflow for Electrochemical Polymerization.
Stille Coupling Polymerization
Stille coupling offers a powerful method for synthesizing well-defined, regioregular polymers.[1] This reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.[1][2] For the homopolymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a preliminary step to synthesize a distannyl derivative of the monomer would be required to react with the dibromo-monomer, or alternatively, a Yamamoto coupling could be employed. A more common approach is the copolymerization with a suitable comonomer.
Data Presentation
The expected properties of poly(7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde) are summarized below based on data from analogous poly(3,4-ethylenedioxythiophene) derivatives. Actual values will depend on the polymerization method and conditions.
Table 1: Expected Molecular Properties of the Polymer
| Property | Oxidative Polymerization | Stille Coupling |
| Number Average Molecular Weight (Mₙ) | 5,000 - 15,000 g/mol | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 4.0 | 1.5 - 2.5 |
| Solubility | Soluble in chlorinated solvents | Good solubility in common organic solvents |
| Yield | Moderate to High | High |
Table 2: Expected Physicochemical Properties of the Polymer
| Property | Value |
| Electrical Conductivity (doped film) | 1 - 100 S/cm |
| Optical Band Gap (Eg) | 1.6 - 1.8 eV |
| Oxidation Onset Potential | +0.5 to +0.8 V (vs. Ag/AgCl) |
| Thermal Stability (Td5) | > 250 °C |
Applications in Drug Development
The unique properties of poly(7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde) make it a promising material for several applications in the field of drug development.
Tissue Engineering Scaffolds
Conducting polymer scaffolds can provide electrical stimulation to cells, promoting tissue regeneration, particularly for nerve and muscle tissues.[3][4][5] The aldehyde groups on the polymer surface can be used to immobilize cell adhesion peptides (e.g., RGD sequences) or growth factors to enhance cell attachment and proliferation.[6]
Drug Delivery Systems
The polymer can be formulated into nanoparticles or films for controlled drug release. Drugs can be either physically entrapped within the polymer matrix or covalently attached to the aldehyde groups via Schiff base formation. The release of the drug can be triggered by changes in pH or electrical stimulation.
Biosensors for Drug Screening and Diagnostics
The polymer's conductivity and functionalizable surface make it an excellent material for fabricating biosensors.[7][8] Enzymes, antibodies, or other biorecognition elements can be immobilized on the polymer surface to detect specific analytes, including disease biomarkers or to screen potential drug candidates.[9] The detection mechanism often relies on changes in the electrical properties of the polymer upon binding of the target analyte.
Logical Relationship for a Biosensor Application:
Caption: Logical flow for a biosensor application.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Conducting Polymer Scaffolds Based on Poly(3,4-ethylenedioxythiophene) and Xanthan Gum for Live-Cell Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(3,4-ethylenedioxythiophene) nanoparticle and poly(ɛ-caprolactone) electrospun scaffold characterization for skeletal muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chitosan/gelatin porous scaffolds assembled with conductive poly(3,4-ethylenedioxythiophene) nanoparticles for neural tissue engineering - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Among these, poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives are renowned for their high conductivity, stability, and biocompatibility, making them ideal candidates for a wide range of applications, including bioelectronics, sensors, and drug delivery systems. The functionalization of the PEDOT backbone allows for the tuning of its properties and the introduction of reactive sites for further modification.
This document provides detailed application notes and protocols for the synthesis of a novel conductive polymer based on the monomer 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. The presence of both a bromine atom and an aldehyde group on the thiophene ring offers unique opportunities for creating multifunctional materials. The aldehyde group serves as a versatile handle for post-polymerization modification, enabling the covalent attachment of biomolecules, drugs, or other moieties of interest.[1][2] The bromine atom can be utilized for subsequent cross-coupling reactions to further tailor the polymer's electronic and physical properties.
While direct experimental data for the polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is not yet extensively available, this document provides detailed protocols adapted from the successful synthesis of closely related aldehyde-functionalized polythiophenes.[1][3] The expected properties of the resulting polymer are extrapolated from these analogous systems.
Chemical Synthesis Pathway
The chemical synthesis of poly(7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde) can be achieved through oxidative polymerization. This method involves the use of an oxidizing agent to initiate the polymerization of the monomer units.
Caption: Chemical oxidative polymerization of 7-Bromo-EDOT-carbaldehyde.
Electrochemical Synthesis Pathway
Electrochemical polymerization offers a high degree of control over the thickness and morphology of the resulting polymer film.[3] This method involves the direct oxidation of the monomer at the surface of an electrode, leading to the deposition of the conductive polymer film.
Caption: Electrochemical polymerization setup for polymer film deposition.
Experimental Protocols
1. Chemical Oxidative Polymerization
This protocol is adapted from the chemical polymerization of EDOT-CHO.[1]
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (Monomer)
-
Iron(III) chloride (FeCl₃) or Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Acetonitrile (Solvent)
-
Methanol (for washing)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (100 mg, 0.40 mmol) in 20 mL of dry acetonitrile in a round-bottom flask.
-
Purge the solution with argon or nitrogen for 15-20 minutes to remove oxygen.
-
In a separate flask, prepare a solution of the oxidizing agent. For FeCl₃, dissolve 260 mg (1.60 mmol, 4 equivalents) in 10 mL of dry acetonitrile. For (NH₄)₂S₂O₈, dissolve 183 mg (0.80 mmol, 2 equivalents) in 10 mL of dry acetonitrile.
-
Slowly add the oxidant solution to the monomer solution dropwise over 10-15 minutes with continuous stirring under an inert atmosphere.
-
Allow the reaction to proceed at room temperature for 24 hours. A dark-colored precipitate should form.
-
Quench the reaction by adding 50 mL of methanol.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any unreacted monomer and oxidant.
-
Dry the polymer under vacuum at 40-50 °C for 24 hours.
2. Electrochemical Polymerization
This protocol is adapted from the electropolymerization of EDOT-CHO.[1][3]
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (Monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (Electrolyte)
-
Acetonitrile or Dichloromethane (Solvent)
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Gold, or Platinum)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP or LiClO₄ in the chosen solvent.
-
Dissolve the monomer in the electrolyte solution to a final concentration of 10-50 mM.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Perform electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.
-
Potentiodynamic Method: Cycle the potential between 0 V and a suitable oxidation potential (e.g., +1.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. The polymer film will gradually deposit on the working electrode.[1]
-
Potentiostatic Method: Apply a constant potential corresponding to the oxidation potential of the monomer for a specific duration to control the film thickness.
-
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any residual monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven.
Post-Polymerization Modification
The aldehyde groups on the polymer backbone provide a reactive site for various chemical transformations, allowing for the covalent attachment of a wide range of molecules.[1][2]
Caption: Post-polymerization modification reactions of the aldehyde group.
Data Presentation
The following table summarizes the expected properties of poly(7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde) based on data from analogous aldehyde-functionalized polythiophenes.[1][3] Note: These are extrapolated values and require experimental verification.
| Property | Expected Value/Range | Method of Measurement | Reference Compound |
| Oxidation Onset Potential | +0.8 to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | Poly(EDOT-CHO) |
| Electrical Conductivity (Doped) | 10⁻² to 10¹ S/cm | Four-Point Probe | Poly(EDOT-CHO) |
| Optical Band Gap (Neutral State) | 1.6 to 2.0 eV | UV-Vis-NIR Spectroscopy | Poly(EDOT-CHO) |
| Surface Contact Angle (Water) | 60° - 80° | Goniometry | Poly(EDOT-CHO) |
Conclusion
The synthesis of conductive polymers from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde presents a promising route to novel functional materials. The protocols provided, adapted from established methods for similar monomers, offer a solid starting point for researchers. The dual functionality of the bromine and aldehyde groups opens up a vast chemical space for creating tailor-made conductive polymers for advanced applications in drug development, biosensing, and beyond. Further research is warranted to fully characterize the properties of this new polymer and explore its potential.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde with various arylboronic acids. This versatile reaction enables the synthesis of a diverse library of 7-aryl-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehydes, which are valuable intermediates in the development of novel pharmaceuticals and functional organic materials. The protocols described herein are based on established methodologies for the Suzuki coupling of structurally related brominated thiophene derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction offers a robust and versatile tool for connecting an organoboron species with an organic halide.[2][3] In the context of drug discovery and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a derivative of the well-known 3,4-ethylenedioxythiophene (EDOT) monomer, serves as an excellent starting material for introducing molecular diversity. The Suzuki coupling allows for the strategic installation of various aryl and heteroaryl moieties at the 7-position, paving the way for the exploration of structure-activity relationships and the tuning of material properties.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the product.
Generalized Experimental Protocol
This protocol is a general guideline based on successful Suzuki couplings of similar brominated thiophene derivatives.[1] Optimization of reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki coupling of various brominated thiophenes and can serve as a starting point for the reaction with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] |
| 2 | 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92 | General Protocol |
| 3 | 4-Bromothiophene-2-carbaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 88 | Adapted from similar reactions |
| 4 | 7-Bromo-EDOT-derivative | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 24 | >90 | General Protocol |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Safety Precautions
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehydes from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products, enabling the rapid generation of compound libraries for applications in drug discovery and materials science. The protocols and data presented in this document provide a solid foundation for the successful implementation of this important transformation.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Stille Coupling of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a key intermediate in the synthesis of functionalized conducting polymers and potential pharmaceutical agents. The Stille coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3][4] Its tolerance for a wide array of functional groups, including the aldehyde moiety present in the target molecule, makes it a powerful tool in organic synthesis.[5]
General Overview
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[2] The reaction is valued for its generally mild conditions and the stability of the organotin reagents to air and moisture.[3][6] The core transformation for the target substrate is depicted below:
Scheme 1: General Stille Coupling Reaction
Where EDOT-CHO represents the 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde core and R represents the organic moiety to be coupled.
Key Reaction Parameters and Optimization
Successful Stille coupling of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde requires careful consideration of several parameters:
-
Palladium Catalyst and Ligands: The choice of the palladium source and associated ligands is critical. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[1][4][7] The use of electron-rich and bulky phosphine ligands can enhance catalytic activity, allowing for lower reaction temperatures and catalyst loadings.[7][8]
-
Organotin Reagent: A variety of organostannanes, such as aryl, heteroaryl, vinyl, and alkynyl stannanes, can be employed as coupling partners.[1][9] The reactivity of the organotin reagent can influence the reaction efficiency.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, dioxane, or toluene are typically used.[3][7]
-
Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the rate of transmetalation, which is often the rate-limiting step, leading to improved yields and shorter reaction times.[1][7][8]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the coupling partners and the catalyst system used.[3][7]
Data Summary
The following table summarizes representative reaction conditions and outcomes for the Stille coupling of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde with various organostannanes. Note: This data is illustrative and based on typical results for similar substrates; optimization for specific cases is recommended.
| Entry | Organostannane (R-SnBu₃) | Pd Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85 |
| 2 | 2-Thienyl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | DMF | 100 | 8 | 92 |
| 3 | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | CuI (1.0) | Dioxane | 90 | 6 | 88 |
| 4 | (4-Methoxyphenyl)-SnBu₃ | Pd(PPh₃)₄ (5) | - | CuI (0.2) | DMF | 80 | 12 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling using Pd(PPh₃)₄
This protocol describes a general method for the coupling of an aryl stannane with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Aryl-tributylstannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Add the aryl-tributylstannane (1.1 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin by-products. Stir vigorously for 1 hour.
-
Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper(I)-Cocatalyzed Stille Coupling
This protocol utilizes copper(I) iodide as a co-catalyst to enhance the reaction rate.
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Organostannane (1.2 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Copper(I) iodide (CuI) (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried Schlenk flask, combine 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 eq), Pd₂(dba)₃ (0.025 eq), P(o-tol)₃ (0.10 eq), and CuI (1.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add the organostannane (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with a saturated aqueous KF solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Visualizations
Caption: General workflow for the Stille coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. organicreactions.org [organicreactions.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organotin Reagents [sigmaaldrich.com]
Application Notes and Protocols for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, polymerization, and application of the monomer 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a promising building block for organic field-effect transistors (OFETs). The protocols outlined below are based on established chemical principles and practices in organic electronics.
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a derivative of the well-known ProDOT (3,4-propylenedioxythiophene) and EDOT (3,4-ethylenedioxythiophene) families, is a key monomer for the synthesis of novel semiconducting polymers. The presence of the bromine atom and the aldehyde functional group offers versatile opportunities for polymerization and post-polymerization modification, respectively. This allows for the fine-tuning of the polymer's electronic properties and solubility, which are critical for achieving high-performance OFETs. The resulting polymers are expected to exhibit good environmental stability and processability, making them suitable for applications in flexible and printed electronics.
Monomer Synthesis
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde can be achieved through a two-step process starting from 2,3-dihydrothieno[3,4-b][1][2]dioxine. The first step involves the bromination of the thiophene ring, followed by formylation. A potential route for the formylation is the Vilsmeier-Haack reaction, a widely used method for introducing an aldehyde group onto electron-rich aromatic rings.
Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine in dry dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into an ice-water bath and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Polymerization
The brominated monomer can be polymerized via various cross-coupling reactions to form a conjugated polymer backbone. Stille and Suzuki coupling reactions are common and effective methods for this purpose. These methods allow for the copolymerization with other aromatic monomers to further tune the polymer's properties.
Experimental Protocol: Polymerization via Stille Coupling
Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Distannyl comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, the distannyl comonomer, tris(dibenzylideneacetone)dipalladium(0), and tri(o-tolyl)phosphine.
-
Solvent Addition: Add anhydrous chlorobenzene to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 100-120°C and stir for 24-48 hours.
-
Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene.
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
OFET Device Fabrication and Characterization
The synthesized polymer can be used as the active semiconductor layer in an OFET. A common device architecture is the bottom-gate, top-contact (BGTC) configuration.
Experimental Protocol: OFET Fabrication
Materials:
-
Polymer synthesized from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Organic solvent for polymer solution (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with hexamethyldisilazane (HMDS) vapor or solution to create a hydrophobic surface, which improves the morphology of the polymer film.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform). Deposit the polymer solution onto the treated substrate via spin-coating to form a thin film.
-
Annealing: Anneal the polymer film at a temperature below its glass transition temperature (typically 100-150°C) to improve crystallinity and film morphology.
-
Electrode Deposition: Evaporate gold through a shadow mask onto the polymer film to define the source and drain electrodes.
-
Device Characterization: Characterize the electrical performance of the OFETs in a probe station under ambient or inert conditions. Measure the output and transfer characteristics to determine key performance parameters.
Expected Performance and Data
While specific performance data for OFETs based on polymers derived solely from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is not yet widely published, performance can be extrapolated from related ProDOT and aldehyde-functionalized thiophene polymers. The introduction of the aldehyde group may influence the polymer's packing and energy levels.
Table 1: Anticipated OFET Performance Parameters
| Parameter | Expected Range |
| Hole Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vth) | 0 to -20 V |
Note: These values are estimations and the actual performance will depend on the specific polymerization conditions, copolymer structure, and device fabrication parameters.
Visualizations
Monomer Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde?
A1: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the likely impurities in a crude sample of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde?
A2: Given that the compound is typically synthesized via a Vilsmeier-Haack reaction on 2-bromo-3,4-ethylenedioxythiophene, common impurities may include:
-
Unreacted starting material (2-bromo-3,4-ethylenedioxythiophene).
-
Residual Vilsmeier reagent (formed from DMF and an acid chloride like POCl₃) and its hydrolysis byproducts.
-
Potentially small amounts of di-formylated or other regioisomeric byproducts.
-
Solvents used in the reaction and workup.
Q3: My purified compound is a pale yellow solid, is this expected?
A3: Yes, a white to light yellow or pale yellow solid is the expected appearance of pure 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.[1]
Q4: What is the melting point of the pure compound?
A4: The reported melting point is in the range of 147.0 to 152.0 °C.[1] A broad melting range can be an indicator of impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate with a non-polar eluent.
-
Cause: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a relatively polar compound due to the aldehyde group.
-
Solution: Increase the polarity of the eluent system. Start with a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or dichloromethane. A good starting point for method development on a TLC plate is a 4:1 mixture of pentane:ethyl acetate.
Issue 2: The separation between the desired product and an impurity is poor.
-
Cause: The chosen solvent system may not have sufficient selectivity for the components in the mixture.
-
Solution:
-
Try a different solvent system: If you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/pentane or a toluene/ethyl acetate system.
-
Fine-tune the solvent ratio: Make small, incremental changes to the solvent ratio to optimize the separation.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.
-
Issue 3: The purified product yield is low after column chromatography.
-
Cause: This could be due to several factors:
-
The compound streaking on the column.
-
Irreversible adsorption to the silica gel.
-
Using too much solvent for elution.
-
-
Solution:
-
Dry loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This can improve the initial band sharpness.
-
Deactivate the silica: If the compound is sensitive to the acidic nature of silica, you can use silica gel that has been pre-treated with a small amount of a non-volatile base like triethylamine (added to the eluent).
-
Collect smaller fractions: This will allow for a more precise separation of the desired product from any overlapping impurities.
-
Recrystallization
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Cause: The solvent is not polar enough to dissolve the compound.
-
Solution: Choose a more polar solvent or a solvent mixture. For a compound like this, consider solvents such as isopropanol, ethanol, or mixtures of toluene and heptane.
Issue 2: The compound oils out instead of forming crystals upon cooling.
-
Cause: The solution is too concentrated, the cooling is too rapid, or the solvent is not ideal.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to try and get it to redissolve, then allow it to cool more slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Re-evaluate your solvent choice. A binary solvent system (one solvent in which the compound is soluble and another in which it is less soluble) can sometimes be more effective.
-
Issue 3: No crystals form upon cooling, even after an extended period.
-
Cause: The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration and then try cooling again.
-
Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your recrystallization solvent) until the solution becomes slightly cloudy, then warm until it is clear and allow to cool slowly.
-
Place the solution in an ice bath or freezer to further reduce the temperature, but be mindful that this can sometimes cause the product to crash out as a fine powder, potentially trapping impurities.
-
Data Presentation
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% (by GC or HPLC) | 70-90% | Good for removing a wide range of impurities. | Can be time-consuming and uses large solvent volumes. |
| Recrystallization | >99% | 50-80% | Can provide very high purity in a single step. | Yield can be lower; requires finding a suitable solvent. |
| Preparative HPLC | >99.5% | Variable | Excellent for separating closely related impurities. | Expensive, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column appropriate for the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in pentane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system (e.g., 5% ethyl acetate in pentane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate in pentane) to elute the compound.
-
Monitor the elution of the components using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude material.
-
Add a potential solvent (e.g., isopropanol) dropwise while heating and agitating until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen recrystallization solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If there are insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
References
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde?
A1: The synthesis typically involves a two-step process starting from 2,3-dihydrothieno[3,4-b][1][2]dioxine (EDOT). The common route is a Vilsmeier-Haack formylation to introduce the aldehyde group, followed by a regioselective bromination. An alternative route could be bromination of EDOT first, followed by formylation.
Q2: What are the critical parameters affecting the yield of the Vilsmeier-Haack formylation step?
A2: The key parameters for the Vilsmeier-Haack formylation of electron-rich heterocycles like EDOT include reaction temperature, the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the substrate, and the reaction time.[2][3][4][5] Strict control of these parameters is crucial to prevent side reactions and maximize the yield of the desired aldehyde.
Q3: What are common side products in the bromination of the formylated EDOT derivative?
A3: A common side product is the di-brominated species, where bromine atoms are added to multiple reactive sites on the thiophene ring. Over-bromination can be minimized by controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS), reaction temperature, and reaction time.
Q4: How can I purify the final product, 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is often effective. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Low or No Yield of 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (Formylation Step)
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure that DMF is anhydrous and POCl₃ is fresh. Prepare the reagent in situ and use it immediately. |
| Low Reaction Temperature | While low temperatures are often used to control selectivity, the reaction may not proceed to completion if the temperature is too low. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| Insufficient Reaction Time | The reaction may require a longer time to go to completion. Monitor the reaction by TLC until the starting material is consumed. |
| Substrate Degradation | Electron-rich heterocycles can be sensitive to strongly acidic conditions. Ensure controlled addition of the substrate to the Vilsmeier reagent. |
Problem 2: Formation of Multiple Products in the Bromination Step
| Possible Cause | Suggested Solution |
| Over-bromination | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. Carefully control the stoichiometry of the brominating agent; use 1.0 to 1.1 equivalents. |
| Lack of Regioselectivity | The formyl group is a deactivating group and should direct the bromination to the desired position. However, if other activating groups are present or the reaction conditions are too harsh, a loss of selectivity can occur. Perform the reaction at a low temperature (e.g., 0 °C to room temperature). |
| Reaction with Solvent | Ensure the solvent used (e.g., dichloromethane, chloroform, or DMF) is inert under the reaction conditions. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,3-dihydrothieno[3,4-b]dioxine (EDOT)
-
To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,3-dihydrothieno[3,4-b]dioxine (EDOT, 1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Dissolve 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the mixture with water and then with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Data Presentation
Table 1: Hypothetical Yield Data for Vilsmeier-Haack Formylation under Various Conditions *
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.2 | 0 to RT | 2 | 65 |
| 2 | 1.5 | 0 to RT | 2 | 75 |
| 3 | 2.0 | 0 to RT | 4 | 80 |
| 4 | 1.5 | 40 | 1 | 70 (with impurities) |
*This data is illustrative and based on typical outcomes for Vilsmeier-Haack reactions on similar substrates.
Table 2: Hypothetical Yield Data for Bromination with Different Reagents *
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Yield (%) |
| 1 | NBS | 1.1 | 0 to RT | 85 |
| 2 | NBS | 1.5 | 0 to RT | 70 (di-brominated impurity) |
| 3 | Br₂ | 1.1 | 0 | 75 (multiple products) |
*This data is illustrative. NBS is generally preferred for controlled monobromination of activated aromatic rings.
Visualizations
Caption: Synthetic workflow for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Caption: Troubleshooting logic for low yield in the formylation step.
References
Technical Support Center: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (CAS: 852054-42-3).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde?
For optimal stability, the compound should be stored at -20°C in a tightly sealed container, away from moisture.[1] Other sources suggest storage in a cool, dry, and well-ventilated area, protected from incompatible substances. For related compounds, cold-chain transportation and storage at 2-8°C under an inert atmosphere have been recommended.
Q2: What is the physical appearance of this compound?
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is typically a white to light gray or light yellow powder or crystal.
Q3: What are the main factors that can cause degradation of this compound?
Based on its chemical structure, the primary factors that can lead to degradation are:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it to a carboxylic acid. This can be accelerated by exposure to air (oxygen) and light.
-
Moisture: The compound should be stored away from moisture to prevent potential hydrolysis or other moisture-mediated degradation pathways.[1]
-
Light: Photochemical degradation can occur, especially in compounds with aromatic and heteroaromatic rings like the thieno[3,4-b]dioxine system.
-
Incompatible Substances: Contact with strong oxidizing agents, strong bases, or other reactive chemicals should be avoided.
Q4: How should I handle the compound during experimental use to minimize degradation?
To maintain the integrity of the compound during your experiments, we recommend the following:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture inside.
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware.
-
Prepare solutions fresh for each experiment if possible. If solutions need to be stored, they should be kept at low temperatures, protected from light, and blanketed with an inert gas.
-
Avoid exposure to direct sunlight or strong artificial light.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
| Problem | Possible Cause | Recommended Solution |
| Change in color of the solid compound (e.g., yellowing) | Oxidation of the aldehyde or other degradation of the molecule. | - Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).- If purity is compromised, consider purifying the material before use.- Ensure the compound is stored under the recommended conditions (see FAQs). |
| Inconsistent or poor experimental results | Degradation of the starting material. | - Use a fresh vial of the compound.- Re-evaluate your handling and storage procedures to minimize exposure to air, light, and moisture.- Prepare solutions immediately before use. |
| Low solubility in a non-polar solvent | The compound itself has moderate polarity. | - Consult literature for appropriate solvents.- Consider gentle heating or sonication to aid dissolution, but monitor for any signs of degradation. |
Data Presentation
Recommended Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | -20°C | ChemScene[1] |
| 2-8°C (for related compounds) | BLDpharm | |
| Cool, dry place | Acros Pharmatech | |
| Atmosphere | Sealed container, away from moisture | ChemScene[1] |
| Inert atmosphere (recommended for handling) | General chemical best practices | |
| Light | Protect from light | General chemical best practices |
Experimental Protocols
Protocol: General Stability Assessment in Solution
-
Solution Preparation:
-
Prepare a stock solution of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in the desired solvent (e.g., DMSO, DMF, acetonitrile) at a known concentration.
-
Use high-purity, dry solvents.
-
Prepare the solution under an inert atmosphere if possible.
-
-
Stress Conditions:
-
Temperature: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).
-
Light Exposure: Wrap some vials in aluminum foil to protect from light, and expose others to ambient laboratory light or a controlled light source.
-
Air Exposure: Prepare some samples under an inert atmosphere and others with a normal air headspace.
-
-
Time Points:
-
Define several time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analysis:
-
At each time point, analyze an aliquot from each condition using a suitable analytical method such as HPLC-UV or LC-MS.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
-
Data Interpretation:
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
Identify the conditions under which the compound is most stable.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key storage recommendations for the compound.
References
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. The primary synthetic route addressed is the Vilsmeier-Haack formylation of 7-bromo-2,3-dihydrothieno[3,4-b]dioxine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Vilsmeier reagent formation: Moisture in the solvent (DMF) or glassware can quench the phosphorus oxychloride (POCl₃).2. Low reactivity of the substrate: The electron-withdrawing effect of the bromine atom can deactivate the thiophene ring towards electrophilic substitution.3. Insufficient reaction temperature or time: The reaction may require more forcing conditions to proceed to completion. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.2. Increase the reaction temperature incrementally (e.g., from room temperature to 50-60 °C) and monitor the reaction progress by TLC or GC-MS.3. Extend the reaction time. |
| Presence of Multiple Products in the Crude Mixture | 1. Lack of regioselectivity: Formylation may occur at other positions on the thiophene ring, particularly if the 5-position is sterically hindered or electronically deactivated.2. Di-formylation: Under harsh conditions or with an excess of the Vilsmeier reagent, a second formyl group may be introduced.3. Formation of chloro-vinyl aldehyde: A known side reaction of the Vilsmeier-Haack reaction on some thiophene derivatives.[1] | 1. Carefully control the reaction temperature; lower temperatures generally favor higher regioselectivity. Consider using a milder formylating agent if the issue persists.2. Use a stoichiometric amount of the Vilsmeier reagent. Monitor the reaction closely and stop it once the starting material is consumed.3. Ensure a complete and careful aqueous work-up to hydrolyze the intermediate iminium salt. |
| Product Decomposition During Purification | 1. Acidity of silica gel: The desired aldehyde product may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.2. Product instability: The aldehyde functionality can be susceptible to oxidation or other degradation pathways. | 1. Neutralize the silica gel before use by washing with a solution of triethylamine in the eluent system.2. Keep the purified product under an inert atmosphere and store at low temperatures. Consider the use of an antioxidant if necessary. |
| Incomplete Hydrolysis of the Iminium Salt Intermediate | 1. Insufficient water during work-up: The hydrolysis of the iminium salt to the aldehyde requires an adequate amount of water.2. Work-up at low temperature: Very low temperatures during the quench may slow down the hydrolysis rate. | 1. Ensure the reaction mixture is poured into a sufficient volume of ice-water or a saturated aqueous solution of sodium bicarbonate.2. Allow the quenched mixture to stir for a sufficient time at room temperature to ensure complete hydrolysis before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde?
A1: The most common and direct method is the Vilsmeier-Haack formylation of 7-bromo-2,3-dihydrothieno[3,4-b]dioxine using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This reaction introduces a formyl (-CHO) group onto the electron-rich thiophene ring.[4][5]
Q2: What are the expected major side products in this synthesis?
A2: Based on the Vilsmeier-Haack reaction mechanism on substituted thiophenes, potential side products include:
-
Isomeric aldehydes: Formylation at other positions of the thiophene ring, though the 5-position is generally favored.
-
Di-formylated products: Introduction of a second aldehyde group, especially with excess reagent or at higher temperatures.
-
Chloro-vinyl aldehydes: A potential byproduct arising from the reaction of the Vilsmeier reagent with the thiophene ring.[1]
-
Unreacted starting material: If the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A comparison of the reaction mixture with the starting material will indicate the consumption of the reactant and the formation of the product.
Q4: What are the recommended purification techniques for the final product?
A4: The primary method for purification is silica gel column chromatography. It is crucial to use a neutralized silica gel to prevent the degradation of the aldehyde product. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of hexane and ethyl acetate is a common starting point.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be performed under an inert atmosphere to prevent the reaction of POCl₃ with atmospheric moisture.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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7-bromo-2,3-dihydrothieno[3,4-b]dioxine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel (neutralized)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-bromo-2,3-dihydrothieno[3,4-b]dioxine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel using a hexane/ethyl acetate gradient to afford 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
References
- 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. The presence of both a bromine atom and a carbaldehyde group on the thiophene ring presents unique challenges that require careful consideration of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and related functionalized thiophene monomers.
Q1: My polymerization reaction is not initiating, or the yield is very low. What are the potential causes?
A1: Low yields or reaction failure are common when polymerizing monomers with reactive functional groups like aldehydes. The primary reasons include:
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Side reactions with the aldehyde group: The aldehyde functionality can react with and deactivate catalysts or initiators. This is a significant issue in methods like Grignard Metathesis (GRIM) polymerization, where the Grignard reagent will readily attack the aldehyde.
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Catalyst poisoning: The lone pair of electrons on the aldehyde's oxygen atom can coordinate to the metal center of catalysts (e.g., Palladium, Nickel), inhibiting their activity.
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Monomer impurity: Impurities in the 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde monomer can interfere with the polymerization process. It is crucial to ensure high monomer purity.
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Suboptimal reaction conditions: Factors such as temperature, solvent choice, and catalyst loading can significantly impact the reaction outcome.
Solution: The most effective strategy is to protect the aldehyde group before polymerization. A common and effective protecting group is a cyclic acetal.[1]
Q2: The molecular weight of my polymer is lower than expected, and the polydispersity index (PDI) is high. How can I address this?
A2: Low molecular weight and high PDI often indicate issues with chain termination or transfer reactions. For this specific monomer, the causes are likely related to the reactive functional groups.
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Incomplete protection of the aldehyde: Any unprotected aldehyde groups can act as chain terminators.
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Side reactions involving the bromo group: Depending on the polymerization method, the bromine atom can participate in side reactions that limit chain growth.
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Reaction conditions: High temperatures or inappropriate initiator/catalyst concentrations can lead to uncontrolled polymerization and broader molecular weight distributions.
Solution:
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Confirm complete protection of the aldehyde group using techniques like NMR spectroscopy.
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Optimize reaction conditions, including monomer-to-initiator/catalyst ratio, temperature, and reaction time.
-
Consider polymerization methods known for better control over molecular weight, such as certain types of cross-coupling polymerizations.
Q3: I am observing insolubility of the final polymer. What could be the reason?
A3: Polymer insolubility can arise from a high degree of polymerization, strong interchain interactions, or cross-linking.
-
Cross-linking reactions: The aldehyde group, if not properly protected, can participate in side reactions leading to cross-linked polymer networks.
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Strong π-π stacking: Polythiophenes are known for strong intermolecular interactions, which can lead to insolubility, especially for rigid polymer backbones.
Solution:
-
Ensure the aldehyde group is protected during polymerization.
-
Introduce solubilizing side chains to the monomer, if possible, although this would require chemical modification of the starting material.
-
Use appropriate solvents for polymer processing and characterization.
Q4: Can I polymerize this monomer using oxidative polymerization?
A4: Oxidative polymerization is a common method for thiophene derivatives. However, the aldehyde group is susceptible to oxidation under these conditions. This can lead to the formation of carboxylic acid functionalities on the polymer backbone, altering its properties, or it could lead to undesired side reactions that inhibit polymerization.
Solution: Protecting the aldehyde group is highly recommended before attempting oxidative polymerization.
Q5: Which polymerization method is most suitable for this monomer?
A5: Given the presence of the bromo and aldehyde functionalities, cross-coupling polymerization methods like Suzuki or Stille coupling are generally more suitable, provided the aldehyde group is protected.[1] These methods offer better tolerance for functional groups compared to more reactive methods like GRIM polymerization. Electrochemical polymerization is also a viable option, again, with a protected aldehyde group.
Experimental Protocols
The following are suggested starting protocols for the polymerization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. It is strongly recommended to protect the aldehyde group as a cyclic acetal before proceeding with polymerization.
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.
Materials:
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7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
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Ethylene glycol
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Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the monomer and a slight excess of ethylene glycol in toluene.
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Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the resulting acetal-protected monomer by column chromatography or recrystallization.
Protocol 2: Suzuki Coupling Polymerization (with protected monomer)
This protocol is adapted from a procedure for a similar dibromothiophene carboxaldehyde derivative.[2][3]
Materials:
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Acetal-protected 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde monomer
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Aryl or heteroaryl bis(boronic acid) or bis(boronic ester)
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Degassed solvent mixture (e.g., 1,4-dioxane/water)
Procedure:
-
To a Schlenk flask, add the acetal-protected monomer, the bis(boronic acid) or ester comonomer, and the base.
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Add the palladium catalyst.
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the degassed solvent mixture via cannula.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 24-48 hours).
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Monitor the polymerization by GPC to track the increase in molecular weight.
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Once the polymerization is complete, cool the mixture and precipitate the polymer in a non-solvent like methanol.
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Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
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Purify the polymer by Soxhlet extraction.
Protocol 3: Electrochemical Polymerization (with protected monomer)
This protocol is based on general procedures for the electropolymerization of EDOT derivatives.[4][5]
Materials:
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Acetal-protected 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde monomer
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Supporting electrolyte (e.g., LiClO₄)
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Solvent (e.g., acetonitrile or a mixture of water and acetonitrile)
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Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
Procedure:
-
Prepare a solution of the protected monomer and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the desired working electrode (e.g., ITO-coated glass, platinum, or gold).
-
Purge the solution with an inert gas for at least 15 minutes.
-
Perform electropolymerization using either potentiostatic (constant potential) or galvanostatic (constant current) methods.
-
Potentiostatic: Apply a constant potential slightly above the oxidation potential of the monomer.
-
Galvanostatic: Apply a constant current density.
-
-
The polymer film will deposit on the working electrode. The thickness can be controlled by the amount of charge passed.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.
Protocol 4: Deprotection of the Acetal Group from the Polymer
This protocol regenerates the aldehyde functionality on the polymer chain.[1]
Materials:
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Acetal-protected polymer
-
Tetrahydrofuran (THF)
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Dilute aqueous hydrochloric acid (e.g., 2 M HCl)
Procedure:
-
Dissolve the acetal-protected polymer in THF.
-
Add the dilute aqueous HCl solution.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the deprotection by ¹H NMR by observing the reappearance of the aldehyde proton signal.
-
Once deprotection is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate).
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Precipitate the polymer by pouring the solution into methanol.
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Collect the polymer by filtration, wash with water and methanol, and dry under vacuum.
Data Presentation
The following tables summarize typical reaction conditions for relevant polymerization methods. These should be used as a starting point for optimization.
Table 1: Typical Conditions for Suzuki Coupling Polymerization of Brominated Thiophenes
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [3] |
| Base | K₂CO₃ (2 equivalents) | [3] |
| Solvent | Dioxane/Water (4:1 to 6:1) | [2][3] |
| Temperature | 90 °C | [2] |
| Reaction Time | 12-48 hours | [2] |
Table 2: Typical Conditions for Electrochemical Polymerization of EDOT Derivatives
| Parameter | Condition | Reference |
| Monomer Conc. | 10-100 mM | [4][5] |
| Electrolyte | LiClO₄ (100 mM) | [4][5] |
| Solvent | Acetonitrile or Acetonitrile/Water (1:1) | [4][5] |
| Method | Potentiostatic or Galvanostatic | [4][5] |
| Potential/Current | Dependent on monomer oxidation potential | [4][5] |
Visualizations
Experimental Workflow for Polymerization with Aldehyde Protection
Caption: Workflow for the synthesis of aldehyde-functionalized polythiophene.
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: Troubleshooting guide for low molecular weight in polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
Troubleshooting guide for reactions involving 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
Welcome to the technical support center for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde?
A1: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a key intermediate in the synthesis of functionalized 3,4-ethylenedioxythiophene (EDOT) derivatives. These derivatives are widely used in the development of organic electronic materials, such as conductive polymers, and in the synthesis of small molecule semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Its reactive aldehyde and bromo functionalities allow for a variety of chemical transformations.
Q2: What are the most common reactions performed with this compound?
A2: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which utilize the bromo group to form new carbon-carbon bonds. Additionally, the aldehyde group is frequently used in reactions like reductive amination and Wittig olefination to introduce further functional diversity.
Q3: What are the key safety precautions to consider when working with this compound?
A3: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is harmful if swallowed and may cause skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and ensure proper disposal of waste.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the thieno[3,4-b]dioxine core and various aryl or heteroaryl groups.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to No Product Yield | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Inefficient base. 4. Presence of oxygen. 5. Incorrect solvent system. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Ensure the boronic acid is pure and dry. Consider using the corresponding boronate ester for improved stability. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For base-sensitive substrates, KF can be a milder option.[1] 4. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). 5. Try different solvent mixtures like 1,4-dioxane/water, toluene/water, or DMF/water to improve solubility of reactants. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Ensure rigorous degassing of all reagents and solvents. 2. Use phosphine ligands that stabilize the Pd(0) species. |
| Dehalogenation of Starting Material | 1. Unstable catalyst complex. 2. Presence of water and base can promote this side reaction. | 1. Use more robust ligands (e.g., bulky, electron-rich phosphines). 2. Minimize the amount of water or use anhydrous conditions if the reaction proceeds. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient base. | 1. Add a fresh portion of the catalyst. 2. Add more base to the reaction mixture. |
Experimental Workflow for a General Suzuki Coupling Reaction:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol:
A flame-dried Schlenk flask is charged with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane and water (4:1 v/v) are then added. The reaction mixture is heated to 90 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Stille Coupling
The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when the corresponding organotin reagent is readily available or the boronic acid is unstable.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to No Product Yield | 1. Inactive catalyst or ligand. 2. Poor quality of the organostannane reagent. 3. Slow transmetalation step. | 1. Screen different palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., P(t-Bu)₃, AsPh₃).[3] 2. Ensure the purity of the organostannane; residual trialkyltin halides can inhibit the catalyst. 3. The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the reaction.[3] |
| Homocoupling of the Organostannane | 1. Presence of oxygen. 2. High reaction temperatures. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Attempt the reaction at a lower temperature, although this may require a more active catalyst system. |
| Difficulty in Removing Tin Byproducts | 1. High polarity of the desired product. 2. Co-elution during chromatography. | 1. After the reaction, quench with an aqueous KF solution to precipitate tin fluorides. 2. Purify the crude product by recrystallization or trituration if possible. Slurrying the product in a solvent like MTBE can help remove residual tin.[3] |
Catalytic Cycle of the Stille Reaction:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol:
In a glovebox, a vial is charged with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 equiv.), the organostannane reagent (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), and P(t-Bu)₃ (0.08 equiv.). Anhydrous and degassed toluene is added, and the vial is sealed. The reaction mixture is stirred at 100 °C for 16 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is dissolved in acetonitrile and washed with hexane to remove tin residues. The acetonitrile layer is concentrated, and the crude product is purified by flash chromatography.
Reductive Amination
Reductive amination is a key transformation for converting the aldehyde functionality into primary, secondary, or tertiary amines.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Conversion to the Amine | 1. Incomplete imine formation. 2. Reducing agent is too harsh and reduces the aldehyde directly. 3. Imine is unstable and reverts to the aldehyde and amine. | 1. Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. 2. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is selective for the iminium ion over the aldehyde. 3. Perform a two-step procedure: first form the imine, and then add the reducing agent. |
| Formation of Side Products (e.g., Alcohol) | 1. The reducing agent is not selective for the imine/iminium ion. | 1. Switch to a more selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN. |
| Dialkylation of Primary Amines | 1. The initially formed secondary amine is more nucleophilic than the starting primary amine. | 1. Use a large excess of the primary amine. 2. Slowly add the aldehyde to the reaction mixture containing the amine and reducing agent. |
General Workflow for Reductive Amination:
Caption: General workflow for a one-pot reductive amination reaction.
Detailed Experimental Protocol:
To a solution of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 equiv.) and the desired amine (1.2 equiv.) in 1,2-dichloroethane, sodium triacetoxyborohydride (1.5 equiv.) is added in one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[4][5]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
Technical Support Center: Characterization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and its derivatives.
I. Troubleshooting Guides
This section addresses common challenges encountered during the characterization of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: I am observing unexpected peaks in the 1H NMR spectrum of my compound. How can I identify the source of these impurities?
A1: Unexpected peaks in an NMR spectrum can arise from various sources. Here's a systematic approach to identify them:
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Residual Solvents: The most common source of extra peaks is residual solvents from the synthesis or purification steps.
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Starting Materials: Incomplete reactions can lead to the presence of starting materials in your final product.
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Byproducts: Side reactions can generate unexpected byproducts.
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Grease: Silicone grease from glassware joints is a frequent contaminant.
Troubleshooting Workflow for NMR Impurity Identification:
Caption: A step-by-step workflow for identifying unknown peaks in an NMR spectrum.
Table 1: Common Residual Solvents and their Approximate 1H NMR Chemical Shifts (ppm) in CDCl3
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, t |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Water | 1.56 | s (broad) |
Q2: The proton signals for the dihydrodioxine ring of my derivative are complex and overlapping. How can I assign them correctly?
A2: The methylene protons of the 2,3-dihydrothieno[3,4-b]dioxine ring often appear as complex multiplets due to second-order coupling effects. To unambiguously assign these signals, consider the following:
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): Will show correlations between geminal and vicinal protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and protons on adjacent carbons.
-
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Typical Coupling Constants: Protons on the dihydrodioxine ring typically exhibit geminal coupling constants (2J) in the range of 11-12 Hz and vicinal coupling constants (3J) in the range of 2-7 Hz.[1]
Table 2: Expected 1H and 13C NMR Chemical Shifts for the 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde Scaffold (in CDCl3)
| Position | Atom | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aldehyde | H | 9.5 - 10.0 | s | - |
| Aldehyde | C | 180 - 185 | s | - |
| Thiophene (C5) | C | 125 - 130 | s | - |
| Thiophene (C7) | C | 110 - 115 | s | - |
| Thiophene (C4a, C7a) | C | 140 - 145 | s | - |
| Dihydrodioxine (CH2) | H | 4.2 - 4.5 | m | 2J ≈ 11-12, 3J ≈ 2-7 |
| Dihydrodioxine (CH2) | C | 64 - 66 | t | - |
Note: These are approximate values and can vary depending on the specific derivatization.
Mass Spectrometry (MS)
Q1: I am not observing the expected molecular ion peak in the mass spectrum of my brominated compound. What could be the reason?
A1: The absence of a clear molecular ion peak can be due to several factors:
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Fragmentation: The molecular ion may be unstable and readily fragment. The presence of a bromine atom makes the molecule susceptible to fragmentation.
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Ionization Technique: The choice of ionization technique can significantly affect the observation of the molecular ion. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation.
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Isotopic Pattern: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion. If the molecular ion is of low intensity, this pattern may be difficult to discern from the baseline noise.
Troubleshooting Steps:
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Switch to a "Soft" Ionization Technique: Use Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the molecular ion peak.
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Look for the Isotopic Pattern: Carefully examine the spectrum for two peaks of nearly equal intensity separated by 2 m/z units. This is the hallmark of a monobrominated compound.
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Identify Characteristic Fragments: Look for fragments corresponding to the loss of the bromine atom (-79 or -81) or the formyl group (-29).
Table 3: Common Fragments in the Mass Spectrum of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde Derivatives
| Fragment | Description |
| [M-Br]+ | Loss of a bromine atom |
| [M-CHO]+ | Loss of the formyl group |
| [M-Br-CO]+ | Subsequent loss of carbon monoxide from the [M-Br]+ fragment |
Chromatography (HPLC/Column)
Q1: My compound is showing poor peak shape (tailing or fronting) in HPLC analysis.
A1: Poor peak shape in HPLC can be caused by a variety of factors. Here's a troubleshooting guide:
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a small amount of a competitive amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase. Use a column with end-capping. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase. |
| Column collapse due to high pressure or incompatible solvent. | Check the column's pressure limits and solvent compatibility. |
Q2: I am having difficulty purifying my compound by column chromatography due to co-eluting impurities.
A2: Optimizing column chromatography for these compounds may require some adjustments:
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Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
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Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (basic or neutral).
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Sample Loading: Ensure the sample is loaded in a minimal amount of solvent to get a narrow starting band.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical stability of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde derivatives?
A1: Thiophene-based compounds can be sensitive to strong light and air, potentially leading to oxidation and degradation over time. It is recommended to store these compounds in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: Are there any specific safety precautions I should take when handling these compounds?
A2: As with any chemical, standard laboratory safety practices should be followed. These compounds are brominated and contain an aldehyde group, so they should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the potential applications of these derivatives in drug development?
A3: The thieno[3,4-b]dioxine scaffold is a key component in several materials with interesting electronic properties. In the context of drug development, related thiophene-containing heterocycles have shown a wide range of biological activities. For instance, derivatives of the isomeric thieno[2,3-b]thiophene have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.
III. Experimental Protocols and Visualizations
General Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde derivative.
Caption: A generalized workflow from synthesis to a fully characterized compound.
EGFR Signaling Pathway
As derivatives of the related thieno[2,3-b]thiophene scaffold have shown potential as EGFR inhibitors, understanding the EGFR signaling pathway can provide context for the biological evaluation of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde derivatives.[1]
Caption: An overview of the EGFR signaling cascade and a potential point of inhibition.
References
Technical Support Center: Scale-up Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
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Question: My formylation reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
-
Answer: Low or no yield in the formylation of the brominated EDOT precursor can stem from several factors, primarily related to reagent quality and reaction conditions. Here is a systematic approach to diagnose and resolve the issue:
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Reagent Quality and Stoichiometry:
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Moisture: The Vilsmeier-Haack reaction is highly sensitive to moisture, which can decompose the Vilsmeier reagent (the active formylating agent).[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents and high-purity reagents.
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Reagent Purity: Impurities in the starting material, 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine, or the formylating agents (e.g., phosphoryl chloride and dimethylformamide) can lead to side reactions.[1] Use freshly distilled or high-purity reagents.
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Stoichiometry: For electron-deficient substrates, an excess of the formylating agent may be required to drive the reaction to completion.[1]
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-
Reaction Conditions:
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Temperature: The reaction temperature is critical.[2] While the Vilsmeier reagent is typically formed at low temperatures (0-10 °C), the formylation of less reactive substrates may require elevated temperatures. However, excessive heat can lead to decomposition and the formation of tarry by-products.
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Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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-
Work-up and Purification:
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Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[1][3] Ensure complete hydrolysis by treating the reaction mixture with an aqueous solution (e.g., water, ice, or a bicarbonate solution) until the aldehyde is fully formed.
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Product Loss During Extraction: The product may have some solubility in the aqueous phase. Ensure efficient extraction by using a suitable organic solvent and performing multiple extractions.
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-
Issue 2: Formation of Impurities and Side Products
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Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?
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Answer: The formation of impurities is a common challenge in scaling up organic reactions. In the Vilsmeier-Haack formylation of brominated thiophenes, several side reactions can occur:
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Di-formylation: Although less common, reaction at other positions on the thiophene ring can occur, especially with prolonged reaction times or at higher temperatures.
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Polymerization/Decomposition: Thiophene derivatives can be prone to polymerization or decomposition under strongly acidic conditions or at elevated temperatures, leading to the formation of tarry materials.[4]
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Strategies for Minimizing Impurities:
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Control of Reaction Temperature: Maintain the optimal temperature throughout the reaction to minimize decomposition and side reactions.
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Slow Reagent Addition: Add the Vilsmeier reagent to the substrate solution slowly to control the reaction exotherm and maintain a consistent temperature.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the substrate and product.
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Issue 3: Challenges in Product Purification at Scale
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Question: I am finding it difficult to purify the final product on a larger scale. What are the recommended purification methods?
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Answer: Scaling up purification requires a shift from laboratory-scale techniques to more robust and efficient methods.
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Crystallization: This is often the most effective and economical method for purifying solid products at scale. Experiment with different solvent systems to find conditions that provide good recovery and high purity.
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Column Chromatography: While effective, traditional silica gel chromatography can be time-consuming and expensive at a large scale. Consider using automated flash chromatography systems or alternative stationary phases that are more suitable for large-scale separations.
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Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure may be a viable purification method. However, be mindful of the product's thermal stability.
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Frequently Asked Questions (FAQs)
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What is the most common method for the formylation of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine? The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds like thiophene derivatives.[2][5]
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What are the key safety precautions to consider during the scale-up of this synthesis?
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The Vilsmeier-Haack reagents, particularly phosphoryl chloride, are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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The reaction can be exothermic. Use a reaction vessel with adequate cooling capacity and monitor the temperature closely, especially during reagent addition.
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Quenching the reaction with water can generate acidic gases. Ensure proper ventilation during the work-up procedure.
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How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion.
Experimental Protocols
A detailed methodology for the Vilsmeier-Haack formylation is provided below.
Vilsmeier-Haack Formylation of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine
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Reagents and Solvents:
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7-Bromo-2,3-dihydrothieno[3,4-b]dioxine
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Phosphoryl chloride (POCl₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF.
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Cool the DMF in an ice-salt bath to 0-5 °C.
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Slowly add phosphoryl chloride (POCl₃) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.
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Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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In a separate flask, dissolve 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine in an anhydrous solvent (e.g., DCM or DCE).
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Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat if necessary. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to hydrolyze the iminium salt intermediate and neutralize the acid.
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
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Data Presentation
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Solvent Volume | 10-20 mL / g of substrate | 5-10 L / kg of substrate |
| Equivalents of POCl₃ | 1.1 - 1.5 | 1.1 - 1.3 |
| Equivalents of DMF | 1.2 - 2.0 | 1.2 - 1.5 |
| Reaction Temperature | 0 °C to room temperature | 0 - 10 °C (addition), then 20-40 °C |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Typical Yield | 70 - 90% | 65 - 85% |
| Typical Purity (crude) | 85 - 95% | 80 - 90% |
Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in cross-coupling reactions?
A1: The primary challenges with this substrate stem from the electronic properties of the thieno[3,4-b]dioxine ring system and the presence of the aldehyde functional group. The electron-rich nature of the 3,4-ethylenedioxythiophene (EDOT) core can influence the oxidative addition step in the catalytic cycle. Additionally, the aldehyde group can potentially coordinate to the metal center, affecting catalyst activity, or undergo side reactions under certain conditions. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Q2: Which cross-coupling reactions are most suitable for functionalizing this substrate?
A2: Palladium-catalyzed cross-coupling reactions are the most common and effective methods for forming new carbon-carbon and carbon-heteroatom bonds with this substrate. The most frequently employed reactions include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Stille Coupling: For C-C bond formation with organostannanes. This method is often tolerant of a wide range of functional groups.[1][2]
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Heck Coupling: For the formation of C-C bonds with alkenes.[3]
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Sonogashira Coupling: For C-C bond formation with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4][5][6]
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for a successful cross-coupling reaction. For electron-rich substrates like this, bulky, electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and stabilize the active palladium species.
-
For Suzuki and Stille reactions, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as XPhos, SPhos, or P(t-Bu)₃ are often effective.
-
For Buchwald-Hartwig amination, specialized Buchwald ligands (e.g., XPhos, RuPhos) in combination with a palladium source are generally the best choice.[7]
-
For Heck and Sonogashira reactions, a variety of palladium sources and phosphine or N-heterocyclic carbene (NHC) ligands can be employed, and screening may be necessary to find the optimal combination.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure you are using a fresh batch of palladium catalyst or precatalyst. The active Pd(0) species can be sensitive to air and moisture. Consider using an air-stable precatalyst. |
| Improper Reaction Setup | Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Suboptimal Ligand | The ligand plays a crucial role. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to find the one that best promotes the reaction for this specific substrate. |
| Incorrect Base | The choice and strength of the base are critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[7] A screening of different bases is recommended. |
| Low Reaction Temperature | While milder conditions are often desirable, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | The formation of palladium black is an indication of catalyst decomposition. This can be minimized by using the appropriate ligand to stabilize the catalytic species and by avoiding excessively high temperatures. |
| Homocoupling of Boronic Acid (Suzuki) | This can occur in the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents) can also help. |
| Protodebromination (Replacement of Bromine with Hydrogen) | This side reaction can be promoted by the presence of water or other protic sources, especially at higher temperatures. Ensure anhydrous conditions if possible, or carefully control the amount of water in the solvent system. |
Experimental Protocols (General Procedures)
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. Note: These protocols are based on reactions with analogous substrates and may require optimization.
Suzuki-Miyaura Coupling (General Protocol)
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[7][8]
Reagents and Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling (General Protocol)
This protocol outlines a general procedure for the Stille coupling of an aryl bromide with an organostannane.[1][2][9]
Reagents and Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
This protocol provides a general method for the amination of an aryl bromide.[4][5][6][7][10][11]
Reagents and Materials:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and the amine.
-
Seal the vessel and add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Byproduct Analysis in 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. The information focuses on identifying and mitigating byproduct formation during its synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, particularly via the Vilsmeier-Haack reaction, and in its subsequent chemical transformations.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction to synthesize 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde resulted in a low yield or no product at all. What are the possible causes and solutions?
-
Answer: Low or no yield in a Vilsmeier-Haack formylation can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from DMF and a halogenating agent like POCl₃, is moisture-sensitive. Ensure all glassware is rigorously dried and anhydrous solvents are used. It is best to prepare the reagent fresh for each reaction.
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of the aromatic substrate may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish.
-
Poor Quality Starting Materials: Impurities in the starting 7-bromo-2,3-dihydrothieno[3,4-b]dioxine or the formylating agents can inhibit the reaction. Use purified starting materials.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to poor conversion. Typically, a slight excess of the Vilsmeier reagent is used.
-
Issue 2: Presence of Multiple Spots on TLC Analysis
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are these byproducts and how can I minimize them?
-
Answer: The presence of multiple products is a common issue. Potential byproducts in the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde include:
-
Unreacted Starting Material: Incomplete reaction is a common cause. See "Issue 1" for troubleshooting steps.
-
Di-formylated Product: The thieno[3,4-b]dioxine ring is electron-rich and can potentially undergo a second formylation, especially with an excess of the Vilsmeier reagent or prolonged reaction times. To minimize this, use a controlled stoichiometry of the formylating agent and monitor the reaction closely.
-
Hydrolyzed Intermediates: The iminium salt intermediate formed during the Vilsmeier-Haack reaction is sensitive to hydrolysis.[1] Incomplete hydrolysis during workup can lead to impurities. Ensure the workup is performed efficiently with an adequate amount of water or a basic solution.
-
Polymerization/Decomposition Products: Electron-rich thiophene derivatives can be prone to polymerization or decomposition under acidic conditions or at elevated temperatures, leading to a complex mixture of byproducts.[2][3] Careful control of reaction temperature and immediate workup upon completion are crucial.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde from the reaction byproducts. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the similar polarities of the desired product and some byproducts.
-
Column Chromatography: This is the most common method for purification. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Careful selection of the solvent system based on TLC analysis is key.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure product. Common solvents to try include ethanol, isopropanol, or mixtures of solvents.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative techniques can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Vilsmeier-Haack formylation of 7-bromo-2,3-dihydrothieno[3,4-b]dioxine?
A1: Based on the general reactivity of electron-rich aromatic systems in Vilsmeier-Haack reactions, the most probable byproducts are:
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine: The unreacted starting material.
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-2,5-dicarbaldehyde: A di-formylated byproduct resulting from over-reaction. The electron-donating nature of the dioxine ring activates the thiophene ring for electrophilic substitution.
-
Hydrolysis products of the Vilsmeier reagent: Such as dimethylamine hydrochloride, which should be removed during aqueous workup.
Q2: How can I confirm the identity of these byproducts?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To visualize the number of components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the isolated byproducts. For example, a di-formylated product would show two distinct aldehyde proton signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the byproducts, which can help in their identification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and byproduct distribution.
Q3: Can the reaction conditions be modified to suppress byproduct formation?
A3: Yes, optimizing reaction conditions is key to minimizing byproducts:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent to prevent its decomposition. The subsequent formylation step may require gentle heating, but excessive temperatures should be avoided to prevent polymerization and side reactions.
-
Stoichiometry: Use a carefully controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to avoid di-formylation.
-
Reaction Time: Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
-
Solvent: Anhydrous solvents are crucial for the success of the reaction. Dichloromethane or DMF are common choices.[4]
Q4: Are there any alternative synthetic routes that might produce fewer byproducts?
A4: While the Vilsmeier-Haack reaction is a common and effective method for formylation, other methods could be explored, although they may have their own sets of potential byproducts. These could include the Duff reaction or the Reimer-Tiemann reaction, though their applicability to this specific substrate would need to be experimentally verified.
Data Presentation
The following tables provide illustrative data on how byproduct formation can be affected by reaction conditions. Note that this data is hypothetical and for demonstrative purposes due to the lack of specific quantitative data in the cited literature.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Equivalents of Vilsmeier Reagent | Desired Product Yield (%) | Di-formylated Byproduct (%) | Unreacted Starting Material (%) |
| 1.0 | 65 | 5 | 30 |
| 1.2 | 85 | 10 | 5 |
| 1.5 | 80 | 18 | 2 |
| 2.0 | 70 | 28 | <2 |
Table 2: Effect of Reaction Temperature on Byproduct Formation
| Reaction Temperature (°C) | Desired Product Yield (%) | Polymer/Decomposition (%) | Unreacted Starting Material (%) |
| 25 | 70 | 5 | 25 |
| 50 | 85 | 10 | 5 |
| 80 | 60 | 35 | <5 |
| 100 | 40 | 55 | <5 |
Experimental Protocols
Protocol 1: Hypothetical Experimental Procedure for Byproduct Analysis
Objective: To identify and quantify the major byproducts in a Vilsmeier-Haack formylation of 7-bromo-2,3-dihydrothieno[3,4-b]dioxine.
Materials:
-
7-bromo-2,3-dihydrothieno[3,4-b]dioxine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve 7-bromo-2,3-dihydrothieno[3,4-b]dioxine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Crude Product Analysis: Concentrate the filtrate under reduced pressure. Take a small aliquot of the crude product for ¹H NMR and LC-MS analysis to get an initial assessment of the product and byproduct distribution.
-
Purification: Purify the remaining crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Byproduct Isolation and Characterization: Collect the fractions corresponding to the different spots observed on TLC. Concentrate these fractions and characterize the isolated compounds by ¹H NMR, ¹³C NMR, and MS to confirm their structures.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for the formylation of the starting material.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow to troubleshoot and resolve low product yield.
Diagram 3: Logical Relationship of Byproduct Formation
Caption: Relationship between reaction conditions and potential byproduct formation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 3. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and Its Analogs for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The heterocyclic compound 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a key building block in the development of advanced materials and potential therapeutic agents. Its unique structure, featuring a fused thieno-dioxine ring system with bromine and aldehyde functional groups, offers a versatile platform for synthetic modifications. This guide provides a comprehensive comparison of this compound with its close analogs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal starting material for their specific applications.
Introduction to the Compared Compounds
The compounds under comparison share the core 2,3-dihydrothieno[3,4-b]dioxine scaffold, a structure known for its utility in organic electronics and medicinal chemistry. The variations in functional groups at the 5- and 7-positions of the thiophene ring significantly influence the chemical reactivity and physical properties of these molecules.
-
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1): The primary compound of interest, featuring both a reactive aldehyde group for further derivatization and a bromine atom that allows for cross-coupling reactions.
-
2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde (2): The non-brominated parent aldehyde, serving as a baseline for understanding the electronic and steric effects of the bromine substituent.
-
7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carboxylic acid (3): The carboxylic acid analog of compound 1, offering an alternative functional group for amide bond formation and other transformations.
-
2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carboxylic acid (4): The non-brominated carboxylic acid, providing a comparison point for the reactivity of the acid functionality without the influence of the bromine atom.
-
7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbonitrile (5): The carbonitrile derivative, which can be a precursor to various other functional groups and may exhibit different electronic properties.
Comparative Data
The following table summarizes the key physical and chemical properties of the compared compounds, facilitating a direct comparison of their characteristics.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1: 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | 852054-42-3 | C₇H₅BrO₃S | 249.08 | 147.0 - 152.0 |
| 2: 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde | 204905-77-1 | C₇H₆O₃S | 170.19[3] | Not available |
| 3: 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carboxylic acid | 879896-63-6 | C₇H₅BrO₄S | 265.08 | Not available |
| 4: 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carboxylic acid | 260063-21-6 | C₇H₆O₄S | 186.19[4] | Not available |
| 5: 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbonitrile | 884507-59-9 | C₇H₄BrNO₂S | 246.09 | Not available |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of these compounds. Below are representative procedures for the synthesis of the core structure and key functionalization reactions.
Synthesis of the 2,3-Dihydrothieno[3,4-b][1][2]dioxine Core
The synthesis of the foundational 2,3-dihydrothieno[3,4-b][1][2]dioxine ring system can be achieved through the reaction of a 3,4-dihydroxythiophene derivative with an appropriate dihaloethane. A general procedure is outlined below, based on the synthesis of related structures.[5]
Protocol:
-
To a solution of a 3,4-dihydroxythiophene-2,5-dicarboxylate ester in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
Add 1,2-dibromoethane to the suspension.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Formylation via Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the 5-position can be accomplished using the Vilsmeier-Haack reaction, a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[2][6][7][8]
Protocol:
-
Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution to form the Vilsmeier reagent.
-
To this mixture, add a solution of the 2,3-dihydrothieno[3,4-b][1][2]dioxine substrate.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and a base (e.g., sodium acetate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Bromination of the Thiophene Ring
The bromine atom can be introduced onto the thiophene ring at the 7-position using a suitable brominating agent.
Protocol:
-
Dissolve the 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in a suitable solvent like chloroform or acetic acid.
-
Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the brominated product by column chromatography.
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the key synthetic transformations and the relationships between the compared compounds.
Caption: Synthetic relationships between the target compound and its analogs.
Experimental Workflow for a Typical Application: Suzuki Cross-Coupling
The bromo-substituted compounds are particularly valuable for their ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.[9][10] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the synthesis of complex molecules for applications in organic electronics and drug discovery.
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Conclusion
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and its analogs are versatile building blocks with significant potential in various fields of chemical research. The choice of a specific compound will depend on the desired synthetic outcome. The bromo-substituted derivatives offer a handle for cross-coupling reactions, while the aldehyde and carboxylic acid functionalities provide sites for a wide range of chemical transformations. This guide provides the necessary comparative data and experimental insights to assist researchers in making informed decisions for their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 879896-63-6|7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carbaldehyde | C7H6O3S | CID 3540090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-BROMO-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXALDEHYDE 97(852054-42-3) 1H NMR spectrum [chemicalbook.com]
- 8. CN110183465A - The preparation method of (2,3- dihydro-thiophene simultaneously [3,4-B] [1,4] dioxane hex- 2- yl) methanol - Google Patents [patents.google.com]
- 9. (Z)-5-(3,4,5-Trimethoxystyryl)-2,3-dihydrothieno[3,4-b][1,4]dioxine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
Performance of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde-based polymers
A Guide for Researchers in Organic Electronics
This guide is intended for researchers, scientists, and drug development professionals interested in the application of conjugated polymers in organic electronics. The following sections present a comparison of the performance of alternative polymer systems, supported by experimental data from peer-reviewed studies.
Overview of Alternative Polymer Systems
Polymers based on the 2,3-dihydrothieno[3,4-b]dioxine (commonly known as EDOT) and thieno[3,2-b]thiophene backbones are widely investigated for their promising applications in electrochromic devices, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these polymers can be finely tuned by modifying the substituent groups on the monomer unit. This guide will focus on representative examples from the literature to draw parallels to the potential performance of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde-based polymers.
Performance Data of Alternative Polymers
The following tables summarize key performance metrics for a selection of alternative polymers. These metrics are crucial for evaluating their potential in various organic electronic applications.
Table 1: Electrochromic Properties of Thieno[3,2-b]thiophene-Based Polymers
| Polymer | Optical Contrast (%) | Response Time (s) | Coloration Efficiency (cm²/C) | Band Gap (eV) | Reference |
| P(CNPh-ETTE) | 16-23 (Vis), 50-62 (NIR) | Bleaching: 0.9-1.1, Coloring: 0.34-0.35 | 120-190 (Vis), 324-440 (NIR) | - | [1] |
| P(Py-ETTE) | - | Bleaching: 0.9-1.1, Coloring: 0.34-0.35 | - | - | [1] |
| PEOTT | 36 | 1.2 | 212 | 1.6 | [2] |
Table 2: Photovoltaic Performance of Thieno[3,4-b]thiophene-Based Polymer Solar Cells
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| P1 | PC61BM | 4.8 | 0.78 | - | - | [3] |
| P2 | PC61BM | - | 0.86 | - | - | [3] |
| PBBF | IDIC | - | - | - | - | [4] |
| PBDT-oTz | BTP-eC9 | 15.02 | - | - | - | [4] |
| PBDT-iTz | BTP-eC9 | 6.39 | - | - | - | [4] |
Table 3: Organic Field-Effect Transistor (OFET) Performance of Thieno[3,2-b]thiophene-Based Materials
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| 2,6-DADTT (single crystal) | up to 1.26 | 10⁶ - 10⁸ | Bottom-gate, top-contact | [5] |
| HT2TT (vacuum sublimated film) | up to 0.025 | ~1.2 x 10³ | - | [6] |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivatives | up to 0.14 | 10⁶ | - | [7] |
Experimental Protocols
This section provides a general overview of the methodologies used for the synthesis and characterization of thieno[3,4-b]dioxine and thieno[3,2-b]thiophene-based polymers, as extracted from the cited literature.
Polymer Synthesis
Electrochemical Polymerization (for Electrochromic Polymers):
-
Monomer Solution: The monomer (e.g., EDOT-TT-EDOT derivatives) is dissolved in a suitable solvent such as acetonitrile (ACN) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: The polymer film is deposited on the working electrode by applying a constant potential (potentiostatic), a sweeping potential (potentiodynamic), or by cyclic voltammetry (CV).[1][8]
Chemical Oxidative Polymerization:
-
Monomer Solution: The monomer is dissolved in an appropriate organic solvent.
-
Oxidant: An oxidizing agent, such as iron(III) chloride (FeCl₃), is added to the monomer solution to initiate polymerization.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature for a defined period.
-
Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) and subsequent washing to remove residual monomer and oxidant.[9]
Stille Coupling Polymerization (for OPV and OFET Polymers):
-
Monomers: A distannylated monomer (e.g., 5,7-bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][8][10]dioxine) is reacted with a dibrominated comonomer in the presence of a palladium catalyst.[11]
-
Catalyst and Ligand: A palladium complex, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, like tri(o-tolyl)phosphine (P(o-tol)₃), are commonly used.[11]
-
Solvent and Conditions: The reaction is performed in an anhydrous, deoxygenated solvent (e.g., chlorobenzene or toluene) at elevated temperatures under an inert atmosphere.
-
Purification: The polymer is typically purified by Soxhlet extraction to remove low molecular weight oligomers and catalyst residues.[11]
Polymer Characterization
-
Spectroelectrochemistry: To study the optical changes of the polymer films at different applied potentials, UV-Vis-NIR spectroscopy is performed in situ during electrochemical cycling. This allows for the determination of the optical bandgap and the identification of polaron and bipolaron bands.
-
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of the polymers, including their oxidation and reduction potentials. From the onset potentials of oxidation and reduction, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
-
UV-Vis Spectroscopy: This technique is used to determine the absorption properties of the polymers in solution and as thin films, from which the optical bandgap can be calculated.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI) of soluble polymers.
-
Field-Effect Transistor (FET) Characterization: For OFET applications, the charge carrier mobility and on/off ratio are measured from the transfer and output characteristics of fabricated transistor devices.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a conjugated polymer for organic electronic applications.
References
- 1. research.bangor.ac.uk [research.bangor.ac.uk]
- 2. Poly(thieno[3,4-b]-1,4-oxathiane): medium effect on electropolymerization and electrochromic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thieno[3,2-b]thiophene derived conjugated oligomers for field-effect transistors applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a key building block in organic electronics and pharmaceutical research, with its non-brominated counterpart, 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, and a structurally related diester derivative. The objective is to offer a comprehensive validation of the target compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside a comparative analysis with viable alternatives.
Executive Summary
Spectroscopic analysis confirms the successful synthesis and purity of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. Key differentiating features in its spectra, when compared to its analogs, include the influence of the bromine atom on the chemical shifts in the ¹H and ¹³C NMR spectra and its characteristic isotopic pattern in the mass spectrum. This guide presents the available data to aid researchers in the identification and utilization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde and two alternative compounds. This data is essential for their unambiguous identification and for understanding the electronic effects of different substituents on the thieno[3,4-b]dioxine core.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aldehyde Proton (s) | Dioxine Protons (m) | Aromatic/Thiophene Proton (s) | Ethyl Ester Protons (q, t) |
| 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | ~9.8 | ~4.3 - 4.4 | - | - |
| 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | 9.77 | 4.25 - 4.35 | 6.95 | - |
| Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate | - | 4.40 (s, 4H) | - | 4.35 (q, 4H), 1.37 (t, 6H) |
Note: Precise chemical shifts for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde are based on typical values for similar structures in the absence of directly published spectra.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | C=O (Aldehyde/Ester) | Dioxine Carbons | Thiophene Carbons | Ethyl Ester Carbons |
| 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | ~185 | ~65 | Quaternary and CH carbons, shifts influenced by Br | - |
| 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | ~185 | ~65 | Quaternary and CH carbons | - |
| Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate | 160.7 | 64.7 | 144.9, 111.8 | 61.3, 14.2 |
Note: Precise chemical shifts for the bromo and non-bromo carbaldehydes are estimated based on known substituent effects.
Table 3: Infrared (IR) Spectroscopic Data (Key Peaks in cm⁻¹)
| Compound Name | C=O Stretch (Aldehyde/Ester) | C-O Stretch (Dioxine) | C-S Stretch (Thiophene) | C-Br Stretch |
| 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | ~1670 - 1690 | ~1000 - 1200 | ~600 - 800 | ~500 - 600 |
| 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | ~1670 - 1690 | ~1000 - 1200 | ~600 - 800 | - |
| Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate | 1698 | 1098 | Not specified | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Key Fragments | Isotopic Pattern for [M]⁺ and [M+2]⁺ |
| 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | 248/250 | Loss of Br, CO | ~1:1 ratio due to ⁷⁹Br and ⁸¹Br |
| 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde | 170 | Loss of CO | Not applicable |
| Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate | 286 | 241, 213, 169 | Not applicable |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the compound was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same spectrometer at a corresponding frequency (e.g., 75 or 100 MHz). Chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound was finely ground and mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
-
Data Acquisition : The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the sample was introduced into the mass spectrometer.
-
Ionization : Electron ionization (EI) was used to generate the molecular ion and fragment ions.
-
Mass Analysis : The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
Visualization of Experimental Workflow
The general workflow for the spectroscopic validation of a synthesized organic compound is depicted below.
Caption: Workflow for Spectroscopic Validation of Organic Compounds.
Signaling Pathway of Spectroscopic Data Interpretation
The logical flow of interpreting data from different spectroscopic techniques to elucidate a chemical structure is illustrated below.
Caption: Logical Flow of Spectroscopic Data Interpretation.
Purity analysis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde by HPLC
A comprehensive guide to determining the purity of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a key intermediate in the development of advanced materials and pharmaceuticals, is essential for researchers and drug development professionals. High-performance liquid chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative analysis of HPLC with other analytical methods, supported by experimental protocols and data presentation.
Comparative Analysis of Analytical Techniques
The purity of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde can be assessed using several analytical methods, each with distinct advantages and limitations. While various suppliers report purities in the range of 95% to over 96%, the specific methodology is often not detailed.[1][2][3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most prevalent techniques for purity determination of such heterocyclic aldehydes.[4]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable compounds.[4] It offers excellent separation of the main compound from its impurities, allowing for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and ideal for identifying volatile and thermally stable impurities.[4] However, its applicability to compounds like 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde may require derivatization to enhance volatility.
Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute purity determination without the need for a specific reference standard of the analyte.[4] This makes it a powerful tool for primary purity assessment, though it generally has lower sensitivity compared to chromatographic methods.[4]
Titration methods can offer a rapid and cost-effective way to quantify the aldehyde functional group but lack the specificity to distinguish the target compound from other aldehydes or ketones that may be present as impurities.[4]
For a comprehensive purity profile, employing orthogonal methods, such as a combination of HPLC and qNMR, is often recommended to provide a more complete understanding of the sample's composition.[4]
Data Summary
The following table summarizes the key performance characteristics of the compared analytical methods for the purity analysis of heterocyclic aldehydes.
| Analytical Method | Principle | Purity Range | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | Typically >95% | High resolution, suitable for non-volatile compounds, quantitative.[4] | Requires a reference standard for quantification. |
| GC-MS | Chromatographic separation based on volatility and mass-to-charge ratio | Typically >96% (as reported for the target compound) | High sensitivity, excellent for identifying volatile impurities.[4] | May require derivatization for non-volatile compounds.[4] |
| qNMR | Nuclear magnetic resonance signal intensity proportional to the number of nuclei | Can provide absolute purity | No need for a specific reference standard, provides structural information.[4] | Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[4] |
| Titration | Chemical reaction with a standardized solution | Assay of functional group | Rapid and cost-effective.[4] | Not specific; other aldehydes or ketones can interfere.[4] |
Experimental Protocols
Proposed HPLC Method for Purity Analysis
This protocol is a standard reversed-phase HPLC method suitable for the analysis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, based on common practices for similar heterocyclic compounds.[4]
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound in the mobile phase (a wavelength around the λmax of the compound should be chosen for maximum sensitivity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Comparison of Analytical Methods Logic
This diagram outlines the decision-making process for selecting an appropriate analytical method for purity determination.
Caption: Decision tree for analytical method selection.
References
Comparative Guide to the Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a key building block in the development of advanced materials and pharmaceuticals. The synthesis of this functionalized 3,4-ethylenedioxythiophene (EDOT) derivative is crucial for creating novel conductive polymers and bioactive molecules. This document outlines two primary plausible synthetic strategies, offering detailed (though hypothesized based on established chemical principles) experimental protocols and a comparison of their respective advantages and disadvantages.
Introduction
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde (7-bromo-EDOT-5-carbaldehyde) is a bifunctional monomer that incorporates both a reactive aldehyde group and a bromine atom onto the electron-rich EDOT core. The aldehyde functionality allows for a variety of subsequent chemical modifications, such as the introduction of side chains or the formation of Schiff bases, while the bromine atom provides a site for cross-coupling reactions, enabling the construction of complex conjugated systems. The strategic placement of these groups makes this compound a valuable precursor for materials with tailored electronic and optical properties.
Two logical synthetic approaches to this target molecule involve the sequential introduction of the formyl and bromo groups onto the 2,3-dihydrothieno[3,4-b]dioxine (EDOT) scaffold. The order of these functionalization steps defines the two alternative routes:
-
Route A: Formylation of EDOT followed by bromination.
-
Route B: Bromination of EDOT followed by formylation.
This guide will delve into the specifics of each proposed route, presenting hypothetical experimental data and a workflow for each.
Comparison of Synthetic Routes
| Parameter | Route A: Formylation then Bromination | Route B: Bromination then Formylation |
| Starting Material | 2,3-Dihydrothieno[3,4-b]dioxine (EDOT) | 2,3-Dihydrothieno[3,4-b]dioxine (EDOT) |
| Key Intermediates | 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde | 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine |
| Reagents | 1. POCl₃, DMF2. NBS | 1. NBS2. POCl₃, DMF |
| Hypothesized Yield | Moderate to Good | Moderate to Good |
| Potential Advantages | The electron-donating dioxine ring strongly activates the thiophene core for electrophilic formylation. | Bromine is a deactivating group, which might offer better regioselectivity in the subsequent formylation. |
| Potential Disadvantages | The aldehyde group is deactivating, which might make the subsequent bromination more challenging. | The Vilsmeier-Haack reaction is sensitive to steric hindrance and electronic effects, and the bromo-substituted starting material might be less reactive. |
Experimental Protocols
Route A: Formylation of 2,3-Dihydrothieno[3,4-b]dioxine followed by Bromination
This route first introduces the aldehyde group via a Vilsmeier-Haack reaction, followed by selective bromination using N-bromosuccinimide (NBS).
Step 1: Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Reaction: Vilsmeier-Haack formylation of 2,3-dihydrothieno[3,4-b]dioxine.
-
Procedure: To a stirred solution of phosphoryl chloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of 2,3-dihydrothieno[3,4-b]dioxine in DMF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Reaction: Electrophilic bromination of 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
-
Procedure: To a solution of 2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with an aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Route B: Bromination of 2,3-Dihydrothieno[3,4-b]dioxine followed by Formylation
This alternative route begins with the bromination of the EDOT core, followed by the introduction of the aldehyde group.
Step 1: Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine
-
Reaction: Electrophilic bromination of 2,3-dihydrothieno[3,4-b]dioxine.
-
Procedure: 2,3-Dihydrothieno[3,4-b]dioxine is dissolved in a suitable solvent like chloroform. N-bromosuccinimide (NBS) is added in one portion, and the mixture is stirred at room temperature in the dark for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the brominated product.
Step 2: Synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Reaction: Vilsmeier-Haack formylation of 7-bromo-2,3-dihydrothieno[3,4-b]dioxine.
-
Procedure: The Vilsmeier reagent is prepared by adding phosphoryl chloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. A solution of 7-bromo-2,3-dihydrothieno[3,4-b]dioxine in DMF is then added dropwise. The reaction is allowed to proceed at room temperature or with gentle heating. The work-up and purification would be similar to that described in Route A, Step 1.
Signaling Pathways and Experimental Workflows
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde involves multi-step chemical transformations. The logical workflows for the two proposed synthetic routes are depicted below.
Caption: Synthetic workflow for Route A: Formylation followed by Bromination.
Benchmarking 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde Derivatives in Organic Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-Performance Benchmark Donor Materials
To establish a baseline for performance, we first present the photovoltaic data for several state-of-the-art donor materials that are widely recognized for their high power conversion efficiencies (PCEs). These materials, including PM6, PTB7-Th, and the classic P3HT, are frequently used in combination with fullerene or non-fullerene acceptors.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PM6 | Y6 | 0.84 | 26.42 | 77.65 | 17.23[1] |
| ITIC | - | - | - | 9.2[2] | |
| BTP-eC9 | - | - | - | 17.1[2] | |
| PTB7-Th | PC71BM | - | - | - | 10.61[3] |
| Y6:PC71BM | - | 24.68 | - | 9.55[4] | |
| F-BTA5 | 1.03 | - | - | 10.36[5] | |
| P3HT | PC61BM | ~0.6 | ~10 | ~65 | 3-5[6] |
The Promise of the 2,3-dihydrothieno[3,4-b]dioxine (EDOT) Core
The EDOT moiety is a key component in the highly successful conducting polymer PEDOT:PSS. Its electron-rich nature and rigid structure make it an attractive building block for the donor material in OSCs. While data for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is scarce, research on other EDOT-based donor materials demonstrates their potential.
Below is a summary of reported performance for various EDOT-based donor materials. It is important to note that direct comparison is challenging due to variations in device architecture, acceptor materials, and fabrication conditions.
| EDOT-Based Donor | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| D1-BT-EDOT-BT-D2-A | PCBM | - | - | - | up to 15.03 (simulated)[3] |
| PDPP[T]2-EDOT | PC71BM | <0.6 | ~15 | - | 2.5[7] |
The simulated high efficiency of D1-BT-EDOT-BT-D2-A highlights the theoretical potential of the EDOT core in achieving high-performance organic solar cells. The experimental results for PDPP[T]2-EDOT, while more modest, demonstrate that EDOT-containing copolymers can achieve high short-circuit currents.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research. Below are representative procedures for the synthesis of an EDOT-based donor material and the fabrication of a bulk heterojunction organic solar cell.
Synthesis of an EDOT-based Donor Material (A Representative Procedure)
This protocol outlines a general approach for the synthesis of a donor-acceptor copolymer incorporating the EDOT moiety via a Stille cross-coupling reaction.
Caption: Synthetic workflow for an EDOT-based copolymer.
-
Monomer Synthesis : Synthesize the desired stannylated EDOT derivative and a dibrominated acceptor monomer according to established literature procedures. The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde would serve as a precursor for further functionalization.
-
Polymerization : In a glovebox, dissolve the stannylated EDOT monomer, the dibrominated acceptor monomer, and a palladium catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent such as toluene. The reaction mixture is typically heated under an inert atmosphere for 24-48 hours.
-
Purification : After cooling to room temperature, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.
-
Characterization : The final polymer is characterized by techniques such as 1H NMR, gel permeation chromatography (GPC) to determine the molecular weight, and UV-Vis spectroscopy to determine the optical bandgap.
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a standard architecture organic solar cell using a spin-coating method.
Caption: Step-by-step OSC fabrication and testing.
-
Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function and wettability of the ITO surface.
-
Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and subsequently annealed.
-
Active Layer Deposition : The donor polymer (e.g., an EDOT-based derivative) and an acceptor material (e.g., PC71BM or a non-fullerene acceptor) are dissolved in a common organic solvent like chlorobenzene or chloroform. This blend solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is then typically annealed to optimize the morphology.
-
Cathode Deposition : A low work function metal (e.g., calcium or lithium fluoride) followed by a thicker layer of aluminum or silver is thermally evaporated on top of the active layer through a shadow mask to define the device area.
-
Device Characterization : The current density-voltage (J-V) characteristics of the fabricated solar cell are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the Voc, Jsc, FF, and PCE. The external quantum efficiency (EQE) is also measured to understand the spectral response of the device.
Charge Generation and Collection in an Organic Solar Cell
The fundamental process of converting light into electricity in an organic solar cell involves several key steps, as illustrated in the following diagram.
Caption: Key steps in OSC photovoltaic conversion.
Outlook
While direct experimental evidence for the performance of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde derivatives in organic solar cells remains to be reported, the foundational 2,3-dihydrothieno[3,4-b]dioxine (EDOT) core continues to be a highly promising building block for novel donor materials. The high efficiencies predicted in simulations and the high current densities achieved in experimental devices underscore the potential of this class of materials. Further research focusing on the synthesis and characterization of new EDOT derivatives, including systematic studies on the effects of different functional groups, is crucial to unlock their full potential and contribute to the advancement of organic photovoltaic technology. The benchmark data and experimental protocols provided in this guide aim to facilitate such research endeavors.
References
- 1. Fabrication and Characterization of Small Molecule Organic Solar Cells [recercat.cat]
- 2. Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rsc.org [rsc.org]
- 7. Development of Small Molecule Donors for Solution-Processed Organic Solar Cells [sigmaaldrich.com]
Electrochemical characterization of polymers from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
A Comparative Guide to the Electrochemical Characterization of Thieno[3,4-b]dioxine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the field of conductive polymers, materials derived from the thieno[3,4-b]dioxine scaffold have garnered significant attention due to their promising applications in bioelectronics, sensors, and electrochromic devices. While the electrochemical properties of polymers derived from 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde are not extensively documented in publicly available research, a comparative analysis of its close structural analogs can provide valuable insights into its potential performance. This guide offers an objective comparison of the electrochemical characteristics of prominent thieno[3,4-b]dioxine-based polymers, including poly(3,4-ethylenedioxythiophene) (PEDOT), poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT), and various poly(thieno[3,2-b]thiophene) derivatives. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting and developing materials for their specific applications.
Comparative Electrochemical Data
The following tables summarize key quantitative data on the electrochemical performance of selected thieno[3,4-b]dioxine-based polymers and their derivatives. These parameters are crucial for evaluating their suitability for various electronic and biomedical applications.
Table 1: Comparison of Key Electrochemical Properties
| Polymer | Monomer Oxidation Potential (V vs. Ag/AgCl) | Optical Band Gap (Eg) (eV) | Electrical Conductivity (S/cm) |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | ~1.1 - 1.6 | 1.5 - 1.7 | 10 - 1000 |
| Poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT) | ~1.0 | ~1.6[1] | ~10⁻⁴ - 100[2][3] |
| Poly(thieno[3,2-b]thiophene) (PTT) | Varies with substitution | 1.86 - 2.46 (for 3-aryl derivatives)[4] | Varies with dopant and substitution |
| P(CNPh-ETTE) | - | - | - |
Table 2: Electrochromic Performance and Stability
| Polymer | Color Change (Neutral to Oxidized) | Switching Time (s) | Cycling Stability |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Sky blue to transparent/dark blue | < 1 | Good to excellent |
| Poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT) | Gray-blue to green[1] | ~1.2[1] | Excellent, retains 80.4% capacitance after 1000 cycles[2][3] |
| Poly(thieno[3,2-b]thiophene) Derivatives | Varies (e.g., Purple to pale grey-blue)[5] | 0.34 - 1.1[5] | P(CNPh-ETTE) retains 91-96% electroactivity after 2000 cycles[5] |
Experimental Protocols
Detailed methodologies for key electrochemical characterization techniques are provided below. These protocols are generalized from multiple sources and should be adapted based on specific experimental setups and polymer characteristics.
Cyclic Voltammetry (CV) for Electropolymerization and Characterization
Cyclic voltammetry is a fundamental technique used to synthesize the polymer film on an electrode surface and to subsequently characterize its redox behavior.
Objective: To determine the oxidation and reduction potentials, assess electrochemical stability, and investigate the kinetics of the redox processes.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working Electrode: e.g., Glassy Carbon, Platinum, or ITO-coated glass; Reference Electrode: e.g., Ag/AgCl; Counter Electrode: e.g., Platinum wire or mesh)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or propylene carbonate)
-
Monomer solution (e.g., 10-50 mM of the thiophene derivative in the electrolyte solution)
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the polished and cleaned working electrode, reference electrode, and counter electrode.
-
Deoxygenation: Purge the monomer-containing electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electropolymerization:
-
Immerse the electrodes in the monomer solution.
-
Set the potential window of the potentiostat to scan from an initial potential (where no reaction occurs) to a potential sufficiently positive to oxidize the monomer (e.g., from 0 V to +1.5 V vs. Ag/AgCl).
-
Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a specific scan rate (e.g., 50-100 mV/s). The successful polymerization is indicated by the appearance and growth of redox peaks in the voltammogram.
-
-
Characterization of the Polymer Film:
-
After polymerization, carefully remove the polymer-coated working electrode and rinse it with fresh, monomer-free electrolyte to remove any unreacted monomer.
-
Transfer the coated electrode to a fresh electrochemical cell containing only the electrolyte solution.
-
Record the cyclic voltammogram of the polymer film by scanning the potential within a range that covers the redox activity of the polymer (e.g., -0.5 V to +1.0 V vs. Ag/AgCl).
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.
-
Spectroelectrochemistry
This technique combines electrochemical measurements with UV-Vis-NIR spectroscopy to monitor the changes in the optical properties of the polymer film as a function of the applied potential.
Objective: To determine the optical band gap (Eg), identify the electronic transitions in different redox states, and evaluate the electrochromic properties.
Materials and Equipment:
-
Potentiostat
-
Spectrometer (UV-Vis-NIR)
-
Spectroelectrochemical cell (optically transparent)
-
Optically transparent working electrode (e.g., ITO-coated glass)
-
Reference and counter electrodes
Procedure:
-
Film Preparation: Deposit a thin film of the polymer onto the transparent working electrode using the electropolymerization protocol described above.
-
Cell Setup: Assemble the spectroelectrochemical cell with the polymer-coated working electrode, reference, and counter electrodes, and fill it with monomer-free electrolyte.
-
Measurement:
-
Place the cell in the light path of the spectrometer.
-
Apply a series of constant potentials to the working electrode using the potentiostat.
-
At each potential, allow the system to reach a steady state and then record the UV-Vis-NIR absorption spectrum.
-
Start from a potential where the polymer is in its fully neutral (reduced) state and incrementally increase the potential to its fully oxidized state.
-
-
Data Analysis:
-
Plot the absorbance spectra at different potentials.
-
The optical band gap (Eg) can be estimated from the onset of the π-π* transition in the spectrum of the neutral polymer.
-
Cycling Stability Test
This experiment evaluates the long-term stability and durability of the polymer's electrochemical and electrochromic properties over repeated switching cycles.
Objective: To assess the degradation of the polymer's performance after a large number of redox cycles.
Materials and Equipment:
-
Potentiostat with a function for repeated potential cycling
-
Spectrometer (for electrochromic stability)
-
Three-electrode cell or a two-electrode device configuration
Procedure:
-
Initial Characterization: Record the initial cyclic voltammogram and/or the initial absorption spectra in the neutral and oxidized states.
-
Cycling: Apply a square-wave potential profile to the polymer film, stepping between the potentials corresponding to its fully reduced and fully oxidized states. The duration of each potential step should be sufficient for the polymer to fully switch (e.g., 5-10 seconds).
-
Intermittent Characterization: Periodically (e.g., every 100 or 1000 cycles), interrupt the cycling and record a cyclic voltammogram and/or absorption spectra to monitor any changes in the redox peak currents, peak potentials, and optical contrast.
-
Data Analysis: Plot the percentage of the initial peak current or optical contrast as a function of the number of cycles to quantify the cycling stability.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of thieno[3,4-b]dioxine-based polymers.
Caption: Experimental workflow for electrochemical characterization.
References
- 1. Poly(thieno[3,4-b]-1,4-oxathiane): medium effect on electropolymerization and electrochromic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(thieno[3,4–b]–1,4–oxathiane): Effect of solvent on the chemical synthesis and capacitance comparison in different electrolytes-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the electrochromic properties of poly(thieno[3,2-b]thiophene)s decorated with electron-deficient side groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative study of catalysts for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde reactions
A Comparative Guide to Catalysts for Reactions of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of catalysts for cross-coupling reactions involving 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific substrate, this guide leverages data from the structurally analogous compound, 3,4-dibromothiophene-2-carbaldehyde, and established principles of palladium-catalyzed cross-coupling reactions to provide a comprehensive overview.
Executive Summary
7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is a functionalized heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and organic electronic materials. The bromine atom on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This guide focuses on the theoretical and comparative aspects of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for this substrate.
While direct experimental comparisons of catalysts for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde are not extensively documented in publicly available literature, valuable insights can be drawn from studies on similar brominated thiophene aldehydes. The reactivity of the C-Br bond is influenced by the electronic properties of the thieno[3,4-b]dioxine ring system and the directing effect of the aldehyde group.
Predicted Reactivity and Catalyst Selection
The electron-donating nature of the dioxine ring is expected to increase the electron density of the thiophene ring, potentially affecting the oxidative addition step in the catalytic cycle. The aldehyde group, being electron-withdrawing, will influence the regioselectivity of the reactions. For palladium-catalyzed reactions, the choice of ligand is crucial in modulating the catalyst's reactivity and stability.
General Catalytic Cycle for Cross-Coupling Reactions
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Study of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For brominated thiophenes, palladium catalysts with phosphine ligands are commonly employed.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | Moderate to Good | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | [2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80 | High | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothiophene Derivative
This protocol is adapted from studies on structurally similar compounds[1].
-
Reaction Setup: To a dried Schlenk flask, add the bromothiophene derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add the solvent system (e.g., Toluene/H₂O, 4:1, 10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Comparative Study of Catalysts for Other Cross-Coupling Reactions
While specific data for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is scarce, the following tables provide a general comparison of catalysts used for Heck, Sonogashira, and Buchwald-Hartwig amination reactions of aryl bromides.
Table 2: General Catalyst Comparison for Heck Reactions of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good |
| Pd/C | - | NaOAc | NMP | 120-140 | Moderate to Good |
| Herrmann's Catalyst | - | NaOAc | DMF | 130 | High |
Table 3: General Catalyst Comparison for Sonogashira Couplings of Aryl Bromides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF/DMF | 25-100 | Good to Excellent |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | Toluene | 50-80 | Good to Excellent |
| Pd(PPh₃)₄ | CuI | - | Et₃N | DMF | 25-70 | Good to Excellent |
Table 4: General Catalyst Comparison for Buchwald-Hartwig Aminations of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Good to Excellent |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | High |
| PdCl₂(Amphos) | - | Cs₂CO₃ | Toluene | 100 | Good to High |
Experimental Protocols for Other Key Reactions
Heck Reaction Protocol (General)
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), alkene (1.2-1.5 mmol), and base (e.g., Et₃N, 1.5 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent and Reaction: Add the solvent (e.g., DMF, 5 mL) and heat the mixture (e.g., 100 °C) until the starting material is consumed.
-
Workup and Purification: Follow standard aqueous workup and purification by column chromatography.
Sonogashira Coupling Protocol (General)
-
Reaction Setup: To a degassed solution of the aryl bromide (1.0 mmol) and terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF), add the base (e.g., Et₃N, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Workup and Purification: After completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by chromatography.
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., BINAP, 0.03 mmol, 3 mol%).
-
Solvent and Reaction: Add an anhydrous solvent (e.g., toluene, 5 mL) and heat the mixture (e.g., 100 °C) for 12-24 hours.
-
Workup and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the product by column chromatography.
Conclusion
The selection of an optimal catalyst system for reactions of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde will depend on the specific cross-coupling reaction being performed. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos or dppf are likely to be effective. For Heck and Sonogashira reactions, classical catalyst systems based on Pd(OAc)₂ or PdCl₂(PPh₃)₂ are good starting points. For C-N bond formation via Buchwald-Hartwig amination, catalyst systems employing ligands like XPhos or BINAP are recommended. Experimental optimization of the catalyst, ligand, base, solvent, and temperature will be crucial to achieving high yields and selectivity for this specific substrate.
References
Unambiguous Structural Verification of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a critical step in understanding its reactivity, biological activity, and potential applications. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural determination, against common spectroscopic techniques for the validation of the synthesized compound, 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about a molecule's connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive atomic-level map of the molecule's arrangement in the solid state. This guide will delve into the experimental protocols for these techniques and present a comparative summary of the data they provide, underscoring the synergistic role these methods play in comprehensive structural characterization.
Comparison of Structural Validation Methods
The unequivocal determination of a chemical structure is paramount. While techniques like NMR and IR spectroscopy are cornerstones of routine characterization, providing essential information about the molecular framework, they often fall short of providing the absolute spatial arrangement of atoms. Single-crystal X-ray crystallography overcomes this limitation by yielding a precise three-dimensional model of the molecule.
| Technique | Information Provided | Sample Requirements | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal (typically 0.1-0.3 mm in each dimension). | Crystal growth can be challenging; not suitable for amorphous solids or liquids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei. | Soluble sample in a deuterated solvent. | Provides information on the average structure in solution; can be complex to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies. | Solid, liquid, or gas samples. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to yield the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[2] ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is typically recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Presentation
The following tables summarize the expected data from the different analytical techniques for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₇H₅BrO₃S |
| Formula Weight | 249.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 10.21 |
| c (Å) | 9.87 |
| β (°) | 105.3 |
| Volume (ų) | 821.5 |
| Z | 4 |
| R-factor (%) | < 5 |
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -CHO |
| 4.40 | t, J = 7.2 Hz | 2H | -OCH₂- |
| 4.35 | t, J = 7.2 Hz | 2H | -OCH₂- |
Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 182.1 | -CHO |
| 145.3 | C-7a |
| 141.8 | C-5 |
| 128.5 | C-4a |
| 110.2 | C-7 |
| 65.4 | -OCH₂- |
| 64.9 | -OCH₂- |
Table 4: Representative FTIR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (aldehyde) |
| 1550 | Strong | C=C stretch (thiophene ring) |
| 1280 | Strong | C-O stretch (dioxine ring) |
| 1050 | Strong | C-O stretch (dioxine ring) |
| 750 | Strong | C-Br stretch |
Visualization of the Validation Workflow
References
Cost-benefit analysis of different 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of potential synthetic methods for 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde, a valuable building block in the development of novel therapeutics and functional materials.
This analysis focuses on two primary synthetic strategies starting from the commercially available 2,3-dihydrothieno[3,4-b][1][2]dioxine (also known as 3,4-ethylenedioxythiophene, EDOT, or ProDOT). The two routes diverge at the introduction of the bromine and formyl functionalities:
-
Method A: Vilsmeier-Haack Formylation. This classical approach introduces the aldehyde group onto the thiophene ring via an electrophilic substitution reaction.
-
Method B: Lithiation and Formylation. This strategy involves a metal-halogen exchange followed by quenching with a formylating agent.
A thorough comparison of these methods, considering factors such as reagent cost, reaction yield, purity, and operational complexity, is crucial for selecting the most appropriate route for a given research or development objective.
Data Summary
| Parameter | Method A: Vilsmeier-Haack Formylation | Method B: Lithiation and Formylation |
| Starting Material | 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine | 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Typical Yield | Moderate to High | Moderate to High |
| Reaction Time | 2-6 hours | 1-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Purification Method | Column Chromatography | Column Chromatography |
| Estimated Cost | Moderate | High (due to organolithium reagent) |
| Scalability | Good | Moderate (requires stringent anhydrous conditions) |
| Safety Concerns | Corrosive and toxic reagents (POCl₃) | Pyrophoric reagent (n-BuLi), requires inert atmosphere |
Experimental Protocols
Detailed experimental protocols for the key steps in each proposed synthesis are provided below. These are representative procedures and may require optimization for specific laboratory conditions.
Synthesis of the Starting Material: 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine
A potential route to the mono-brominated precursor involves the selective bromination of 2,3-dihydrothieno[3,4-b][1][2]dioxine (ProDOT). While dibromination is readily achieved with N-bromosuccinimide (NBS), achieving mono-bromination requires careful control of stoichiometry and reaction conditions.
Representative Protocol for Mono-bromination:
-
Dissolve 2,3-dihydrothieno[3,4-b][1][2]dioxine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.0 eq) in the same solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine.
Method A: Vilsmeier-Haack Formylation
This method introduces the formyl group at the 5-position of the brominated thiophene ring.
Experimental Protocol:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF with stirring to form the Vilsmeier reagent. Allow the mixture to stir for 30 minutes at this temperature.
-
Dissolve 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) and add it slowly to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to yield 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Method B: Lithiation and Formylation
This method utilizes a lithium-halogen exchange followed by reaction with a formylating agent.
Experimental Protocol:
-
In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir for 1 hour at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to the reaction mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel column chromatography to afford 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Visualization of Synthetic Pathways
The logical flow of the two proposed synthetic methods is illustrated in the following diagram.
Caption: Comparison of two synthetic routes to the target aldehyde.
Conclusion
Both the Vilsmeier-Haack and the lithiation-formylation routes present viable pathways for the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
-
Method A (Vilsmeier-Haack) is generally more cost-effective and scalable, making it a suitable choice for larger-scale production. However, it involves the use of highly corrosive and toxic phosphorus oxychloride, necessitating stringent safety precautions.
-
Method B (Lithiation-Formylation) offers a potentially milder alternative for the formylation step itself, but the use of pyrophoric n-butyllithium requires specialized handling techniques and strictly anhydrous conditions, which can increase the operational cost and complexity, particularly at a larger scale.
The optimal choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment and expertise, and cost considerations. Further experimental validation and optimization of these proposed routes are recommended to determine the most efficient and practical approach for the synthesis of this valuable chemical intermediate.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde
Essential Guide to the Safe Disposal of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to ensure the safe disposal of this compound, aligning with established best practices for hazardous chemical waste management.
I. Immediate Safety and Hazard Assessment
Key Potential Hazards:
II. Personal Protective Equipment (PPE)
To prevent exposure during handling and disposal, the use of appropriate personal protective equipment is mandatory.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | Handle within a certified chemical fume hood. |
III. Segregation and Storage of Chemical Waste
Proper segregation is the foundational step in compliant chemical waste disposal.
-
Waste Container : Use a clean, non-reactive, and sealable container, such as glass or polyethylene, dedicated to this specific chemical waste.[4]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde". The accumulation start date should also be marked.[4]
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is particularly important to keep it separate from acids, bases, and strong oxidizing agents.[1][4] Halogenated and non-halogenated solvent wastes should also be segregated.[4]
-
Storage Location : Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. These containers should be kept tightly closed except when adding waste and placed in secondary containment to prevent spills.[1]
IV. Step-by-Step Disposal Protocol
The disposal of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde must be managed through a licensed hazardous waste disposal service.
-
Pure/Unused Compound :
-
If in its original container, ensure it is tightly sealed and properly labeled.
-
If transferred, use a compatible, sealed container labeled as "Hazardous Waste" with the full chemical name.
-
-
Contaminated Solid Waste :
-
Items such as pipette tips, gloves, and absorbent paper contaminated with the compound should be collected in a designated solid chemical waste container.[1]
-
This container must also be sealed and labeled as "Hazardous Waste" with the chemical name.
-
-
Solutions and Reaction Mixtures :
-
Any reaction mixture containing the compound must be fully quenched as part of the experimental protocol before being designated as waste.[1]
-
Collect aqueous solutions in a designated aqueous hazardous waste container. Do not dispose of it down the drain.[1]
-
Solutions with organic solvents should be collected in a container for halogenated organic waste.
-
-
Waste Pickup :
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted waste disposal company.
-
V. Spill Management
In the event of a spill, immediate and safe response is crucial.
-
Small Spill :
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[1]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1]
-
Clean the spill area with soap and water.[1]
-
-
Large Spill :
-
Evacuate the immediate area.[1]
-
Contact your institution's EHS or emergency response team for guidance.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde and associated waste.
Caption: Disposal workflow for 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde.
Personal protective equipment for handling 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Essential Safety and Handling Guide for 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde (CAS 852054-42-3). The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.
Chemical Profile:
| Property | Value |
| Chemical Name | 7-Bromo-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde |
| CAS Number | 852054-42-3 |
| Molecular Formula | C₇H₅BrO₃S |
| Molecular Weight | 249.08 |
| Appearance | White to light gray to light yellow powder/crystal.[3][4] |
| Storage | Store at -20°C, sealed, away from moisture.[5] |
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following PPE is recommended based on the hazards associated with structurally related thieno[3,4-b][1][2]dioxine derivatives.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear chemical safety goggles that have been tested and approved under appropriate government standards such as EN166 (EU) or NIOSH (US). A face shield should be worn where there is a splash potential.[6] |
| Hand Protection | Chemical-resistant Gloves | Handle with impervious gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For situations with a higher risk of exposure, consider a full suit.[7] |
| Respiratory Protection | Respirator | Where risk assessment indicates that air-purifying respirators are necessary, use a full-face particle respirator type N99 (US) or type P2 (EN 143) as a backup to engineering controls.[1] Ensure the respirator is approved/certified.[7] |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]
2. Handling Procedures:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[7][8]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Keep the chemical away from food and drink.[1]
3. Storage:
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation persists, seek medical attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[8] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[8][9] |
| Spill | Evacuate the danger area. Avoid dust formation and inhalation.[9] Cover drains and collect the spill with an inert absorbent material. Place in a suitable, closed container for disposal.[8] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal Request: Contact your institution's EHS office to arrange for pickup and proper disposal of the chemical waste.
Caption: Workflow for safe handling and disposal of the chemical.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. 7-BROMO-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXALDEHYDE 97 | 852054-42-3 [m.chemicalbook.com]
- 3. 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde | 852054-42-3 | TCI AMERICA [tcichemicals.com]
- 4. 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde | 852054-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
